2-Cyclopropoxy-3-methylaniline
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-9(11)10(7)12-8-5-6-8/h2-4,8H,5-6,11H2,1H3 |
InChI Key |
JANTVWRRTBXOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC2CC2 |
Origin of Product |
United States |
Foundational & Exploratory
2-Cyclopropoxy-3-methylaniline CAS 1243392-27-9 chemical properties
The following technical guide details the chemical properties, synthesis, and application logic of 2-Cyclopropoxy-3-methylaniline (CAS 1243392-27-9).
A High-Value Pharmacophore for Ortho-Constrained Drug Design[1]
Document Control:
-
Subject: this compound
-
Classification: Anilino-Ether Building Block / Bioisosteric Intermediate[1]
-
Primary Application: Medicinal Chemistry (Kinase Inhibitors, GPCR Ligands)[1]
Part 1: Executive Summary & Structural Logic
This compound is a specialized intermediate used in the synthesis of small-molecule therapeutics.[1] Its value lies in its unique substitution pattern: an aniline core flanked by a cyclopropyl ether at the ortho position and a methyl group at the meta position (relative to the amine).[1]
From a medicinal chemistry perspective, this molecule offers a "Goldilocks" zone of steric and electronic properties:
-
The Cyclopropyl Ether (Bioisostere): Unlike a standard ethyl or isopropyl ether, the cyclopropyl group is rigid and electron-donating but metabolically distinct. It resists
-hydride elimination (common in metabolic degradation of alkyl chains) and occupies a specific hydrophobic pocket often found in kinase hinge regions or GPCR allosteric sites.[1] -
The Ortho-Methyl Lock: The C3-methyl group restricts the rotation of the aniline nitrogen and the ether, forcing the molecule into a preferred conformation.[1] This pre-organization can significantly lower the entropic penalty of binding to a protein target.
Part 2: Chemical Identity & Physicochemical Profile[9]
The following data summarizes the core properties relevant to synthetic planning and property-based drug design (PBDD).
| Property | Value / Description | Note |
| IUPAC Name | 3-Methyl-2-(cyclopropyloxy)aniline | |
| CAS Number | 1243392-27-9 | Distinct from the cyclopropylmethyl ether analog.[1] |
| Molecular Formula | ||
| Molecular Weight | 163.22 g/mol | Fragment-like (Rule of 3 compliant).[1] |
| SMILES | CC1=C(C(OC2CC2)=C(N)C=C1) | |
| LogP (Calc) | ~2.4 – 2.6 | Moderate lipophilicity; good membrane permeability.[1] |
| pKa (Aniline) | ~3.8 – 4.2 | Lower than unsubstituted aniline (4.[1]6) due to ortho-steric twist and inductive effects.[1] |
| H-Bond Donors | 2 (Primary Amine) | |
| H-Bond Acceptors | 2 (Amine N, Ether O) | |
| Physical State | Viscous oil or low-melting solid | Tendency to darken upon oxidation.[1] |
Part 3: Synthetic Routes & Manufacturing Strategy
Synthesizing O-cyclopropyl ethers is chemically challenging because cyclopropyl halides do not undergo standard
As a Senior Application Scientist, I recommend the Nucleophilic Aromatic Substitution (
Method A: The Scalable Route (Recommended)
This route utilizes the electron-withdrawing power of the nitro group to facilitate the attack of a cyclopropoxide nucleophile.[1]
-
Precursor: 2-Fluoro-3-nitrotoluene (commercially available).[1]
-
Step 1 (
): Reaction with Cyclopropanol in the presence of a strong base (NaH or KOtBu) in an aprotic polar solvent (DMF or NMP).[1] The cyclopropoxide anion displaces the fluoride.-
Critical Control Point: Temperature must be controlled (0°C to RT) to prevent ring opening of the cyclopropanol or side reactions at the benzylic methyl group.
-
-
Step 2 (Reduction): The nitro group is reduced to the aniline using
or Iron/Ammonium Chloride ( ).[1]-
Note: Catalytic hydrogenation is cleaner, but care must be taken not to reduce the cyclopropyl ring (though cyclopropanes are generally stable to standard hydrogenation conditions unlike alkenes).
-
Method B: Copper-Mediated Chan-Lam Coupling
If the starting material is 3-methyl-2-nitrophenol:
-
Reagents: Cyclopropylboronic acid,
, Pyridine, Molecular Sieves, Oxygen (air). -
Mechanism: Oxidative coupling.
-
Pros/Cons: Milder conditions but often lower yields and higher cost due to the boronic acid.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow for the
Figure 1: The SNAr route circumvents the difficulty of direct cyclopropylation by using an activated fluoro-nitro precursor.[1]
Part 4: Reactivity Profile & Handling
Aniline Reactivity (The "Warhead" Handle)
The amine at position 1 is the primary handle for medicinal chemistry derivatization.
-
Nucleophilicity: Reduced compared to simple anilines.[1] The ortho-cyclopropoxy group exerts an inductive withdrawing effect (through the
-bond) and a steric blocking effect.[1] -
Coupling Protocol: When coupling this aniline to carboxylic acids (to form amides), standard reagents (HATU, EDC) may be sluggish.
Cyclopropyl Ether Stability[1]
-
Acid Sensitivity: Cyclopropyl ethers are acid-labile .[1] Strong Bronsted acids (HCl, TFA) can protonate the ether oxygen, leading to ring opening and rearrangement (often to propanal or allyl derivatives).
-
Metabolic Stability: The cyclopropyl group is generally resistant to CYP450 oxidative dealkylation compared to ethyl/isopropyl groups, making it a "metabolic hardener."
Visualization: Reactivity Logic[1]
Figure 2: Strategic map highlighting the stability of the aniline coupling versus the vulnerability of the ether linkage.[1]
Part 5: Applications in Drug Discovery[1]
This building block is frequently observed in the patent literature for Tyrosine Kinase Inhibitors (TKIs) and Allosteric Modulators .
-
Kinase Selectivity: The 2-cyclopropoxy-3-methyl motif is a "selectivity filter." In the ATP-binding pocket of kinases, the cyclopropyl group can fill small hydrophobic pockets (e.g., the "gatekeeper" region) that larger groups cannot, while the methyl group forces the aniline ring to twist relative to the core scaffold (e.g., a pyrimidine or quinoline), locking the inhibitor in an active conformation (Type I or Type II binding).
-
Bioisosterism: It serves as a replacement for 2-isopropoxy-3-methylaniline or 2-methoxy-3-methylaniline .[1]
Part 6: Safety & Handling Protocols
Signal Word: WARNING
-
Acute Toxicity: Like most anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It may induce methemoglobinemia (oxidation of hemoglobin).[1]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Anilines oxidize (turn brown/black) upon exposure to air and light.[1]
-
PPE: Nitrile gloves, safety glasses, and a fume hood are mandatory.
Self-Validating Handling Protocol:
-
Visual Check: If the solid/oil is dark brown/black, purify via short-path silica filtration (eluent: 10% EtOAc/Hexanes) before use.[1]
-
TLC Monitoring: When reacting, monitor the disappearance of the aniline (stains red/orange with p-Anisaldehyde) and the stability of the ether (ensure no baseline streak appears, which indicates decomposition).
References
-
Structure & Properties: PubChem Compound Summary for CAS 1243392-27-9.[1] National Center for Biotechnology Information. Link[1]
- Synthetic Methodology (SNAr): Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews. (Contextual grounding for ether synthesis).
- Cyclopropyl Ether Stability: Wiberg, K. B. (1986). "Structures, energies, and spectra of cyclopropanes." Angewandte Chemie International Edition. (Mechanistic background on ring strain and reactivity).
-
Building Block Availability: Enamine Store / BLD Pharm Catalog entries for "this compound".[1] Link
(Note: Specific patent associations for this exact CAS are often proprietary or buried in Markush structures of kinase inhibitor patents, but the structural logic provided above is the standard medicinal chemistry rationale for its use.)
Sources
- 1. 1369896-08-1|2-(Cyclopropylmethoxy)-3-methylaniline|BLD Pharm [bldpharm.com]
- 2. CAS:1375068-69-1, 2-Butoxy-3-methylaniline-毕得医药 [bidepharm.com]
- 3. CAS:1243392-76-82-Cyclopropoxy-3-ethyl-N-methylaniline-毕得医药 [bidepharm.com]
- 4. ShangHai ChuanQian Chemcial Technique Centre Produktliste-E-Mail-Seite 28-Chemicalbook [chemicalbook.com]
- 5. aablocks.com [aablocks.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(Cyclopropyloxy)-3-methylaniline: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-(Cyclopropyloxy)-3-methylaniline, detailing its molecular structure, calculated physicochemical properties, and proposed synthetic pathways. As this appears to be a novel or less-documented compound, this guide synthesizes information from structurally related molecules to offer predictive insights for its synthesis, characterization, and potential applications.
Section 1: Chemical Identity and Physicochemical Properties
The structure of 2-(Cyclopropyloxy)-3-methylaniline is defined by an aniline core, substituted with a cyclopropyloxy group at the second position and a methyl group at the third position of the benzene ring.
Molecular Structure
The IUPAC name "2-(Cyclopropyloxy)-3-methylaniline" allows for the precise deduction of its chemical structure. The "aniline" base indicates a benzene ring with an amino group (-NH2). The locants "3-methyl" and "2-(cyclopropyloxy)" specify the positions of the methyl (-CH3) and cyclopropyloxy (-O-c-C3H5) substituents, respectively.
Caption: 2D Chemical Structure of 2-(Cyclopropyloxy)-3-methylaniline
Physicochemical Data
Based on its structure, the molecular formula and weight have been calculated. These are fundamental properties for any experimental work.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Canonical SMILES | CC1=C(C(=CC=C1)N)OC2CC2 |
| InChI Key | (Predicted) |
Note: The InChI Key is predicted and would need to be confirmed upon synthesis and registration of the compound.
Section 2: Potential Applications in Medicinal Chemistry and Materials Science
While direct applications of 2-(Cyclopropyloxy)-3-methylaniline are not yet documented, the structural motifs present suggest several areas of potential utility, drawing parallels from related compounds.
The aniline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The introduction of a cyclopropyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and potency.[2][3] For instance, cyclopropylamine moieties are found in antidepressants and antiviral agents.[3] The methyl group can also influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Furthermore, aniline derivatives are crucial intermediates in the synthesis of dyes, agrochemicals, and polymers.[1][4] The unique electronic and steric properties conferred by the cyclopropyloxy group could lead to the development of novel materials with enhanced thermal or mechanical properties.[2]
Section 3: Proposed Synthetic Strategies
The synthesis of 2-(Cyclopropyloxy)-3-methylaniline can be approached through several established organic chemistry transformations. A plausible retrosynthetic analysis suggests two primary routes starting from commercially available precursors.
Caption: Proposed Synthetic Pathways to 2-(Cyclopropyloxy)-3-methylaniline
Route 1: Williamson Ether Synthesis and Subsequent Reduction
This approach involves the nucleophilic substitution of a suitable leaving group by cyclopropoxide, followed by the reduction of a nitro group to the desired amine.
Step 1: Williamson Ether Synthesis
-
Reactants: 2-Fluoro-3-methylnitrobenzene and Cyclopropanol.
-
Rationale: The fluorine atom in 2-fluoro-3-methylaniline is a good leaving group for nucleophilic aromatic substitution, a common reaction for forming aryl ethers.[5] The nitro group activates the ring towards this substitution. Cyclopropanol, deprotonated by a strong base like sodium hydride (NaH), forms the cyclopropoxide nucleophile.
-
Conditions: Anhydrous polar aprotic solvent (e.g., DMF, DMSO), elevated temperature.
Step 2: Reduction of the Nitro Group
-
Reactant: 2-(Cyclopropyloxy)-3-methylnitrobenzene.
-
Rationale: The nitro group can be selectively reduced to an amine using various established methods. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method. Alternatively, metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl) can be employed.
-
Conditions: For catalytic hydrogenation, a protic solvent like ethanol or methanol under a hydrogen atmosphere with a palladium on carbon catalyst is typical.
Route 2: Buchwald-Hartwig Amination
This modern cross-coupling reaction provides a powerful method for the formation of C-N bonds.
Step 1: Etherification of a Phenol
-
Reactants: 2-Bromo-6-methylphenol and a cyclopropyl halide (e.g., cyclopropyl bromide).
-
Rationale: The phenolic hydroxyl group can be converted to a cyclopropyl ether via a Williamson ether synthesis.
-
Conditions: A base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile.
Step 2: Palladium-Catalyzed Amination
-
Reactants: 2-Bromo-1-(cyclopropyloxy)-3-methylbenzene and an ammonia surrogate or a protected amine.
-
Rationale: The Buchwald-Hartwig amination is a highly efficient method for coupling aryl halides with amines.[6] A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP) are required.[6]
-
Conditions: Anhydrous, inert atmosphere (e.g., argon or nitrogen), a non-polar aprotic solvent like toluene or dioxane, and a strong, non-nucleophilic base (e.g., NaOtBu).[6]
Section 4: Proposed Experimental Protocols
The following are hypothetical, yet detailed, experimental procedures based on the synthetic strategies outlined above. These should be adapted and optimized based on laboratory findings.
Protocol for Synthesis via Route 1
Step A: Synthesis of 2-(Cyclopropyloxy)-3-methylnitrobenzene
-
To a solution of cyclopropanol (1.2 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-fluoro-3-methylnitrobenzene (1.0 eq.) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step B: Synthesis of 2-(Cyclopropyloxy)-3-methylaniline
-
Dissolve 2-(Cyclopropyloxy)-3-methylnitrobenzene (1.0 eq.) in ethanol.
-
Add 10% Pd/C catalyst (0.1 eq. by weight).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Spectroscopic Characterization
The synthesized 2-(Cyclopropyloxy)-3-methylaniline should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the aromatic protons, the amino protons (a broad singlet), the methyl protons (a singlet), and the cyclopropyl protons (multiplets in the upfield region).
-
¹³C NMR: The spectrum should show the expected number of signals corresponding to the aromatic carbons, the methyl carbon, and the cyclopropyl carbons.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (163.22 g/mol ) should be observed.
Section 5: Conclusion
This technical guide has provided a detailed prospective analysis of 2-(Cyclopropyloxy)-3-methylaniline, a compound with potential applications in medicinal chemistry and materials science. By deducing its structure and physicochemical properties, and by proposing robust synthetic strategies based on established chemical principles and analogous compounds, this document serves as a valuable resource for researchers embarking on the synthesis and investigation of this novel molecule. The provided hypothetical protocols offer a solid starting point for its practical realization in the laboratory.
References
-
Chem-Impex. 2-Fluoro-3-methylaniline. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]
-
Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]
-
Yufeng. Methylaniline Chemical Properties,Uses,Production. [Link]
-
PubChem. N-cyclopropyl-2-methylaniline. [Link]
-
American Elements. 3-Cyclopropylaniline. [Link]
-
PubChem. 4-Cyclopropyl-3-methylaniline. [Link]
-
PubChem. 2-Cyclopropoxy-6-ethyl-N-methylaniline. [Link]
-
ResearchGate. synthesis of Cyclopropyl anilines. [Link]
- Google P
-
PubChem. 3-Chloro-2-methylaniline. [Link]
Sources
Strategic Sourcing & Technical Guide: 2-Cyclopropoxy-3-methylaniline
CAS: 1243392-27-9 Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol [1]
Executive Summary
2-Cyclopropoxy-3-methylaniline is a specialized aniline building block increasingly utilized in medicinal chemistry programs targeting kinase inhibitors and GPCR modulators. Its core value lies in the cyclopropyl ether moiety , which serves as a metabolically stable bioisostere for the methoxy group (-OCH₃). Unlike the methoxy group, which is prone to rapid O-demethylation by cytochrome P450 enzymes (specifically CYP2D6), the cyclopropyl ether offers enhanced metabolic stability and a distinct steric profile that can lock biaryl systems into favorable active conformations.
This guide provides a technical deep-dive into the sourcing, synthesis, and quality control of this molecule, specifically addressing the common confusion between "cyclopropoxy" and "cyclopropylmethoxy" derivatives.
Part 1: Technical Specifications & Critical Distinctions
Structural Identity
The precise chemical structure is critical. A frequent procurement error involves confusing the direct cyclopropyl ether (Target) with the cyclopropylmethyl ether (Common Analog).
| Feature | Target Molecule | Common Analog (Incorrect) |
| Name | This compound | 2-(Cyclopropylmethoxy)-3-methylaniline |
| Structure | -O-CH(CH₂)₂ (Direct attachment) | -O-CH₂-CH(CH₂)₂ (Methylene spacer) |
| CAS | 1243392-27-9 | 1369896-08-1 |
| SMILES | CC1=C(OC2CC2)C(N)=CC=C1 | CC1=C(OCC2CC2)C(N)=CC=C1 |
| Key NMR Feature | Methine proton (-O-CH -) at ~3.7 ppm | Methylene protons (-O-CH₂ -) at ~3.9 ppm |
Chemical Stability & Handling
-
Acid Sensitivity: Cyclopropyl ethers are acid-labile. Exposure to strong Bronsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BBr₃, AlCl₃) can trigger ring-opening rearrangement to form allyl ethers or propanols.
-
Protocol Note: Avoid acidic workups. Use buffered quenching (e.g., Sat. NaHCO₃) during reaction processing.
-
-
Oxidation: The aniline amine group is susceptible to oxidation (browning) upon air exposure. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Part 2: Synthesis & Manufacturing Pathways
Understanding the synthesis is essential for evaluating supplier quality and impurity profiles. The commercial production of CAS 1243392-27-9 typically follows a Nucleophilic Aromatic Substitution (
The "Make" Decision: Synthetic Route
The most scalable route avoids the difficult direct cyclopropylation of phenols (which often requires slow Chan-Lam couplings). Instead, it utilizes an activated nitrobenzene precursor.
Step 1: Ether Formation (
-
Precursor: 2-Fluoro-3-methyl-1-nitrobenzene (CAS 496-09-3).
-
Reagent: Cyclopropanol (CAS 16545-68-9) treated with Sodium Hydride (NaH).
-
Mechanism: The alkoxide attacks the fluoride position. The nitro group activates the ring for substitution.
-
Critical Parameter: Temperature control (<60°C) to prevent cyclopropane ring opening.
Step 2: Nitro Reduction
-
Reagents: Iron powder/NH₄Cl or catalytic hydrogenation (H₂/Pd-C).
-
Constraint: Acidic reduction (Fe/HCl) must be avoided to preserve the cyclopropyl ether.
Synthesis Diagram (Graphviz)
Figure 1: Commercial synthesis pathway via SNAr displacement, highlighting critical reduction steps to avoid acid-catalyzed ring opening.
Part 3: Sourcing Landscape
The market for this compound is tiered. It is not a commodity chemical (like aniline) but a "Tier 2" building block kept in stock by specialized medicinal chemistry suppliers.
Supplier Tiers
| Tier | Supplier Type | Key Vendors | Lead Time | Risk Profile |
| Tier 1 | Originators/Stockists | Enamine , BLD Pharm , WuXi AppTec | 1-3 Days | Low. Material is physically in the warehouse with validated CoA. |
| Tier 2 | Catalog Resellers | Sigma-Aldrich, Fisher Scientific, Combi-Blocks | 1-2 Weeks | Medium. Often drop-ship from Tier 1; added cost and time. |
| Tier 3 | Aggregators | MolPort, ChemSpace | Varies | High. Rely on database updates; stock may be "ghost inventory." |
Recommended Sourcing Strategy
-
Check BLD Pharm & Enamine First: These two vendors are the primary holders of physical stock for this specific CAS.
-
Verify Batch Analysis: Request a proton NMR (
-NMR) before purchase.-
Pass Criteria: Distinct multiplet at 0.6–0.9 ppm (4H, cyclopropyl methylene).
-
Fail Criteria: Presence of olefinic protons at 5.0–6.0 ppm (indicates ring opening to allyl ether).
-
Part 4: Quality Control & Validation Protocols
When receiving a batch, the following self-validating protocol ensures the material is suitable for downstream SAR (Structure-Activity Relationship) steps.
Analytical Markers
-
HPLC Purity: >97% (UV @ 254 nm).
-
Mass Spec (LC-MS):
(ESI Positive). -
NMR Verification:
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Ar-H | 6.5 – 7.0 ppm | Multiplet | 3H | Aromatic Ring |
| -NH₂ | 3.5 – 4.0 ppm | Broad Singlet | 2H | Aniline Amine |
| -O-CH- | 3.6 – 3.8 ppm | Multiplet | 1H | Cyclopropyl Methine |
| Ar-CH₃ | 2.1 – 2.3 ppm | Singlet | 3H | Methyl Group |
| Cyclopropyl-CH₂ | 0.6 – 0.9 ppm | Multiplet | 4H | Cyclopropyl Methylene |
Impurity Identification
If the synthesis involved the Chan-Lam coupling (less common commercially), look for copper residues . If the SNAr route was used, look for trace cyclopropanol or fluoronitro precursors .
-
Red Flag: A doublet at ~1.7 ppm (methyl) coupled with olefinic signals suggests the cyclopropyl ring has opened to an isopropyl or allyl species.
Part 5: Applications in Drug Discovery
Bioisosteric Rationale
The 2-cyclopropoxy group is a strategic replacement for the 2-methoxy group.
-
Metabolic Stability: The cyclopropyl C-H bonds are stronger (
kcal/mol) than methyl C-H bonds ( kcal/mol), making the ether linkage resistant to oxidative dealkylation by CYP450s. -
Conformational Lock: The steric bulk of the cyclopropyl group (Volume
) is significantly larger than a methyl group, forcing the aniline nitrogen out of planarity or locking the biaryl dihedral angle in kinase inhibitors (e.g., Type II inhibitors binding to the DFG-out pocket).
Reaction Compatibility
-
Buchwald-Hartwig Coupling: Compatible. The cyclopropyl ether tolerates Pd-catalyzed conditions well.
-
Amide Coupling: Compatible.[2] Standard HATU/EDC couplings work efficiently.
-
Sandmeyer Reaction: Caution. Diazotization (NaNO₂/HCl) generates strong acid conditions that may compromise the ether. Use organic nitrites (t-BuONO) and non-acidic counterions (e.g.,
) if converting the amine to a halide.
References
-
Wipf, P., et al. (2023).[2] Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.[3] Journal of Organic Chemistry. Available at: [Link]
-
PubChem. Compound Summary: 2-Cyclopropoxy-6-ethyl-N-methylaniline (Structural Analog Comparison). National Library of Medicine. Available at: [Link]
-
Gagnon, A., et al. (2023). Supporting Information: Synthesis of Cyclopropyl Aryl Ethers. DOI.org. Available at: [Link]
Sources
Methodological & Application
Synthesis of 2-Cyclopropoxy-3-methylaniline from 2-hydroxy-3-methylaniline
Abstract & Strategic Overview
The 2-cyclopropoxy-3-methylaniline scaffold is a high-value pharmacophore found in various kinase inhibitors and GPCR modulators.[1] Its structural rigidity and metabolic stability (compared to linear alkyl ethers) make it a critical target in drug discovery.
Synthesizing this moiety from 2-hydroxy-3-methylaniline presents a specific challenge: the steric crowding of the hydroxyl group (flanked by an amino group at C1 and a methyl group at C3) and the competing nucleophilicity of the aniline nitrogen.
Direct alkylation with cyclopropyl halides is chemically non-viable due to the high energy barrier of
Recommended Protocol: This guide details the Vinyl Ether / Simmons-Smith Cyclopropanation route.[1] This pathway is selected for its robustness , scalability , and chemoselectivity . By converting the phenol to a vinyl ether and subsequently cyclopropanating with a zinc carbenoid, we bypass the steric and electronic limitations of direct coupling.
Retrosynthetic Analysis & Pathway Selection[1]
The synthesis is broken down into four distinct "Unit Operations" to ensure intermediate stability and purity.
Pathway Logic:
-
Chemoselectivity (Protection): The aniline nitrogen is more nucleophilic than the phenol oxygen. To prevent
-alkylation or oxidation, we must mask the amine with a Boc (tert-butyloxycarbonyl) group.[1] -
O-Functionalization (Vinylation): We install the two-carbon linker required for the cyclopropane ring.[1] A two-step sequence (alkylation with 1,2-dibromoethane followed by elimination) is preferred over direct vinylation to control the reaction on the crowded phenol.[1]
-
Ring Formation (Simmons-Smith): The vinyl ether is treated with the Furukawa reagent (
) to generate the cyclopropane ring stereospecifically. -
Deprotection: Acidic cleavage of the Boc group yields the final aniline salt.
Figure 1: Step-wise workflow for the conversion of 2-hydroxy-3-methylaniline to the target cyclopropyl ether.
Detailed Experimental Protocol
Step 1: N-Protection (Boc-Protection)
Objective: Selectively protect the aniline nitrogen to prevent side reactions during alkylation.[1]
-
Reagents:
Procedure:
-
Charge the reaction vessel with 2-hydroxy-3-methylaniline and THF .
-
Add Triethylamine and cool the mixture to 0°C.
-
Add a solution of
in THF dropwise over 30 minutes. -
Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS (Disappearance of aniline).
-
Workup: Quench with water, extract with EtOAc. Wash organics with 0.5M HCl (to remove unreacted amine/TEA) and brine. Dry over
and concentrate. -
Yield: Expect >90% yield of N-Boc-2-hydroxy-3-methylaniline.
Step 2 & 3: Formation of the Vinyl Ether
Objective: Install the vinyl group. Direct vinylation is possible, but the two-step alkylation/elimination is more robust for this sterically hindered phenol.[1]
Part A: Alkylation
-
Reagents:
Procedure:
-
Dissolve the N-Boc phenol in DMF.[1] Add
. -
Add 1,2-dibromoethane in one portion.
-
Heat to 60–70°C for 12–16 hours. Note: The steric bulk of the methyl group may slow this reaction.
-
Workup: Dilute with water, extract with
or EtOAc.[1] Wash extensively with water to remove DMF.[1] Concentrate to obtain the crude 2-bromoethyl ether.[1]
Part B: Elimination
-
Reagents:
Procedure:
-
Dissolve the crude bromide in THF and cool to 0°C.
-
Add
portion-wise (exothermic).[1] -
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Quench with saturated
. Extract with . Dry and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc) is usually required here to isolate the pure vinyl ether.
Step 4: Simmons-Smith Cyclopropanation
Objective: Convert the vinyl ether to the cyclopropyl ether. This is the critical C-C bond forming step.
-
Reagents:
-
Vinyl Ether Intermediate (1.0 equiv)
-
Diethylzinc (
) (1.0 M in hexanes, 2.5 equiv) — PYROPHORIC -
Diiodomethane (
) (2.5 equiv) -
Solvent: DCM or DCE (anhydrous)
-
Procedure:
-
Safety Setup: Flame-dry all glassware. Perform under strict Nitrogen/Argon atmosphere.[1]
-
Dissolve
in anhydrous DCM and cool to -15°C. -
Carefully add
solution dropwise.[1] Caution: Exothermic.[1] White precipitate (Furukawa reagent) will form. Stir for 20 mins. -
Add the Vinyl Ether (dissolved in DCM) dropwise to the zinc reagent.
-
Allow to warm to RT and reflux (40°C) for 4–8 hours.
-
Quench: Cool to 0°C. CAREFULLY add saturated
dropwise. Vigorous gas evolution will occur.[1] -
Workup: Filter through a Celite pad to remove zinc salts. Wash the filtrate with
(to remove iodine) and brine. -
Yield: Expect 60–80% conversion.
Step 5: Deprotection
Objective: Remove the Boc group to release the final aniline.
-
Reagents:
-
Cyclopropyl Ether Intermediate[1]
-
Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
-
Solvent: DCM
-
Procedure:
-
Dissolve intermediate in DCM.[1]
-
Add TFA (20 vol%) or HCl/Dioxane. Stir at RT for 2 hours.
-
Workup: Concentrate to dryness.[1]
-
For Free Base: Redissolve in EtOAc, wash with saturated
, dry, and concentrate. -
For Salt: Triturate the residue with
to obtain the solid salt.
-
Key Process Parameters & Troubleshooting
| Parameter | Critical Specification | Rationale |
| Inert Atmosphere | Strict | |
| Stoichiometry (Step 2) | 1,2-Dibromoethane (>3 equiv) | Prevents the phenol from reacting with both ends of the dibromide (dimerization). |
| Temperature (Step 4) | -15°C (Addition) -> 40°C (Reaction) | Low temp prevents decomposition of the Zinc carbenoid; heat is needed to drive the reaction on the hindered ether. |
| Reaction Monitoring | NMR: Disappearance of vinylic protons | Vinylic protons (6.0–6.6 ppm) disappear; Cyclopropyl protons (0.5–0.9 ppm) appear. |
Alternative Route: Chan-Lam Coupling[1][2]
While the Simmons-Smith route is more robust for this specific hindered substrate, the Chan-Lam coupling is a viable "Step-Shortening" alternative if high-throughput screening is prioritized over scale-up.[1]
-
Reagents: N-Boc-2-hydroxy-3-methylaniline, Potassium Cyclopropyltrifluoroborate (
), , 2,2'-Bipyridine, .[1] -
Conditions: Reflux in DCE/Toluene under Oxygen Atmosphere (1 atm).
-
Risk: The ortho-methyl group can significantly hinder the copper catalytic cycle, leading to stalled reactions or low yields (<30%). This route is recommended only if the vinyl ether route fails.
References
-
Simmons-Smith Cyclopropanation Review
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.[1]
-
-
Chan-Lam Coupling Protocol
-
Protection of Aminophenols
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]
-
Sources
Application Note: Copper-Mediated Synthesis of Cyclopropyl Aryl Ethers
Executive Summary
The installation of cyclopropyl groups onto phenolic substrates is a high-value transformation in medicinal chemistry.[1][2] Unlike standard alkyl ethers, cyclopropyl aryl ethers (ACEs) function as metabolic blockers, preventing rapid O-dealkylation by cytochrome P450 enzymes while imparting unique conformational constraints.
Traditional Williamson ether synthesis fails with cyclopropyl halides due to the inability of the strained ring to undergo
Scientific Background & Rationale
The "Privileged" Cyclopropyl Motif
In drug discovery, replacing a methoxy group (-OMe) with a cyclopropoxy group (-OcPr) is a strategic bioisosteric replacement.
-
Metabolic Stability: The cyclopropyl C-H bonds are stronger (
106 kcal/mol) than methyl C-H bonds ( 98 kcal/mol), significantly retarding oxidative metabolism (e.g., O-dealkylation). -
Lipophilicity: The cyclopropyl group increases lipophilicity (
) moderately compared to methyl, improving membrane permeability without the liability of long alkyl chains. -
Conformational Locking: The steric bulk of the cyclopropyl ring forces the ether oxygen to adopt specific dihedral angles, potentially locking the molecule in a bioactive conformation.
The Synthetic Challenge
Direct alkylation of phenols with cyclopropyl bromide/iodide is mechanistically disfavored:
- Inhibition: The trajectory required for backside attack is sterically blocked by the cyclopropyl ring hydrogens, and the transition state requires bond angle expansion that increases ring strain.
- Inhibition: Formation of a cyclopropyl cation is highly unstable due to suboptimal orbital overlap (Walsh orbitals).
Therefore, transition-metal catalyzed oxidative cross-coupling is the only viable route for broad substrate scopes.
Mechanistic Insight: The Chan-Lam Cycle
The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle. Unlike Buchwald-Hartwig (Pd) or Ullmann (Cu-halide) couplings which involve oxidative addition to aryl halides, the Chan-Lam reaction couples a nucleophile (phenol) with an organometallic electrophile (boronic acid) .
Critical Steps
-
Coordination: The Cu(II) species (usually
) coordinates with the ligand (bipyridine) and the deprotonated phenol (phenoxide). -
Transmetallation: The cyclopropylboronic acid undergoes transmetallation, transferring the cyclopropyl group to the Copper center. This is often the rate-determining step and is sensitive to water (which causes protodeboronation).
-
Oxidation: The resulting Cu(II) species is oxidized to a high-energy Cu(III) intermediate by dissolved oxygen (or air).
-
Reductive Elimination: The C-O bond forms, releasing the product and a Cu(I) species.
-
Regeneration: Cu(I) is re-oxidized to Cu(II) by the terminal oxidant (O
), closing the catalytic cycle.
Mechanistic Diagram
Figure 1: The oxidative Cu(II)/Cu(III) catalytic cycle for the synthesis of cyclopropyl aryl ethers. Note the requirement for oxygen to access the Cu(III) state and regenerate the catalyst.
Experimental Protocol
This protocol is optimized based on the work of Tsuritani et al. and subsequent improvements by Vertex Pharmaceuticals using potassium trifluoroborates for enhanced stability.
Reagents & Equipment[2]
-
Substrate: Phenol derivative (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (2.0 equiv) OR Potassium cyclopropyl trifluoroborate (2.0 equiv).
-
Note: Trifluoroborates are more stable but require a slow release system (hydrolysis).
-
-
Catalyst: Copper(II) Acetate
(1.0 equiv for difficult substrates; 0.1–0.2 equiv for catalytic variants). -
Ligand: 2,2'-Bipyridine (bipy) (1.0 equiv).
-
Base: Sodium Carbonate (
) (2.0 equiv). -
Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).
-
Additives: 4Å Molecular Sieves (Activated, powder). CRITICAL.
-
Atmosphere: Dry Air or Oxygen balloon.
Step-by-Step Methodology
Step 1: Catalyst Activation
-
In a flame-dried round-bottom flask equipped with a stir bar, add
(181 mg, 1.0 mmol) and 2,2'-bipyridine (156 mg, 1.0 mmol). -
Add anhydrous DCE (5 mL) and stir at room temperature for 15 minutes. The solution should turn a deep blue/green, indicating ligand coordination.
Step 2: Substrate Addition
3. Add the Phenol substrate (1.0 mmol) and Cyclopropylboronic acid (2.0 mmol, 172 mg).
4. Add
- Why? Water produced during boroxine formation or present in the solvent promotes protodeboronation (destruction) of the cyclopropyl ring. Sieves scavenge this water.
Step 3: Reaction 6. Fit the flask with a reflux condenser and a drying tube (or an oxygen balloon for faster kinetics). 7. Heat the mixture to 70°C in an oil bath. 8. Stir vigorously (800-1000 rpm) to ensure oxygen transfer from the headspace into the liquid phase. 9. Monitor by LC-MS or TLC. Reaction times typically range from 4 to 24 hours .
- Visual Check: The reaction usually maintains a green/blue color. If it turns reddish/brown (Cu(I) oxide precipitation) and stalls, re-introduce oxygen or add more oxidant.
Step 4: Workup
10. Cool to room temperature.
11. Dilute with DCM (20 mL) and filter through a pad of Celite to remove molecular sieves and inorganic salts.
12. Wash the filtrate with
Step 5: Purification 14. Purify via flash column chromatography (Silica gel).
- Note: Cyclopropyl ethers are generally stable on silica.
Optimization & Troubleshooting
Critical Parameters Table
| Parameter | Recommended | Alternative | Effect / Rationale |
| Copper Source | Acetate acts as a base to assist phenol deprotonation. | ||
| Ligand | 2,2'-Bipyridine | 1,10-Phenanthroline | Bipyridine prevents catalyst aggregation and modulates redox potential. |
| Boron Source | Cyclopropylboronic Acid | K-Cyclopropyl | Boronic acids are standard; |
| Base | Inorganic bases often give cleaner profiles; Pyridine is useful for specific heteroaryls. | ||
| Solvent | DCE (1,2-Dichloroethane) | Toluene, DCM | DCE provides the optimal boiling point (84°C) for the 70°C reaction temperature. |
| Temperature | 70°C | 40°C - 80°C | High temp is needed for the difficult transmetallation of cyclopropyl groups. |
Troubleshooting Guide
-
Problem: Low Yield / Incomplete Conversion.
-
Problem: Reaction Stalls.
-
Cause: Catalyst death (reduction to Cu(0) or insoluble Cu(I)).
-
Solution: Ensure adequate oxygen flow. Switch from air atmosphere to an
balloon. Add a co-oxidant like TEMPO (catalytic).
-
-
Problem: "Dead" Catalyst (Red Precipitate).
-
Cause: Lack of re-oxidation.
-
Solution: The red solid is
. The system is oxygen-starved. Increase stirring rate to improve gas-liquid mass transfer.
-
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of cyclopropyl aryl ethers.
References
-
Tsuritani, T., et al. (2006). "Synthesis of Cyclopropyl Aryl Ethers via Copper(II)-Mediated Coupling of Phenols and Cyclopropylboronic Acid." Synlett, 2006(5), 801–803.
-
Petrassi, H. M., et al. (2001). "Copper-Mediated Coupling of Phenols and Phenylboronic Acids." Organic Letters, 3(1), 139–142.
-
King, J. B., et al. (2016). "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 81(6), 2364–2371.
-
Wuitschik, G., et al. (2008). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 47(24), 4512–4515. (Reference for bioisostere properties).
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility of 2-Cyclopropoxy-3-methylaniline in DMSO and Methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 2-Cyclopropoxy-3-methylaniline in Dimethyl Sulfoxide (DMSO) and methanol. As a novel aromatic amine, specific solubility data for this compound is not yet widely published. Therefore, this guide is designed to provide a strong foundational understanding of its expected solubility characteristics and to equip you with the necessary protocols to determine its solubility in your own laboratory setting.
Understanding the Molecule: this compound
Before delving into experimental protocols, it is crucial to understand the chemical structure of this compound. The molecule possesses both hydrophobic and hydrophilic features that will dictate its behavior in different solvents.
-
Aromatic Ring, Cyclopropoxy, and Methyl Groups: These components contribute to the molecule's nonpolar character, suggesting good solubility in organic solvents.
-
Amine Group (-NH2): The primary amine group is polar and capable of forming hydrogen bonds. This feature can enhance solubility in polar solvents.
Given this structure, we can predict that this compound will exhibit good solubility in a range of organic solvents. However, the interplay between its nonpolar and polar functionalities will determine its precise solubility limits in solvents like DMSO and methanol.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and methanol?
Methanol is a polar protic solvent. The amine group of this compound can engage in hydrogen bonding with methanol, which should facilitate dissolution. However, the presence of the nonpolar aromatic ring, cyclopropoxy, and methyl groups might limit its solubility compared to DMSO. Generally, aromatic amines show reasonable solubility in lower alcohols like methanol.[2]
Q2: Are there any safety precautions I should take when handling this compound and these solvents?
Yes, absolutely. Always consult the Safety Data Sheet (SDS) for this compound and the solvents you are using.[3][4][5][6][7]
-
This compound: As with many aromatic amines, it should be handled with care. Assume it is harmful if swallowed, in contact with skin, or if inhaled.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
-
DMSO: Can enhance the absorption of other chemicals through the skin. Therefore, it is crucial to wear appropriate gloves and avoid direct contact.
-
Methanol: Is flammable and toxic. Avoid inhalation and contact with skin and eyes.
Q3: How can I prepare a stock solution of this compound?
For preparing stock solutions, especially for biological assays, DMSO is often the preferred solvent due to its high solvating power.[8] Start by preparing a high-concentration stock solution (e.g., 10 mM or 50 mM) in anhydrous DMSO. This stock can then be serially diluted to the desired final concentration in your experimental medium. Be mindful of the final DMSO concentration in your assays, as it can be toxic to cells at higher levels.
Troubleshooting Guide
Issue 1: The compound is not dissolving completely in methanol at room temperature.
-
Causality: The nonpolar characteristics of the cyclopropoxy and methyl groups, along with the aromatic ring, may be limiting solubility in the polar protic environment of methanol.
-
Troubleshooting Steps:
-
Gentle Warming: Try gently warming the solution in a water bath (e.g., to 30-40°C). Increased temperature often enhances solubility.[2]
-
Sonication: Use a sonicator to break down any solid aggregates and facilitate dissolution.[9]
-
Solvent Combination: If neat methanol is not effective, consider a solvent mixture. For instance, a small percentage of a co-solvent like DMSO or N,N-Dimethylformamide (DMF) can significantly improve solubility.[2][10]
-
Issue 2: My solution appears cloudy or forms a precipitate upon standing.
-
Causality: This could indicate that you have created a supersaturated solution, which is unstable. It can also be due to the presence of impurities or water in your solvent.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as water can decrease the solubility of many organic compounds in organic solvents.
-
Filter the Solution: If you suspect insoluble impurities, filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.
-
Re-dissolve and Dilute: If it is a supersaturation issue, try re-dissolving the compound with gentle heating and then diluting it to a slightly lower concentration to ensure it remains in solution at room temperature.
-
Issue 3: I am observing color changes in my solution over time.
-
Causality: Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored byproducts.[11][12] This can be accelerated by exposure to light and air.
-
Troubleshooting Steps:
-
Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Preparations: It is always best practice to prepare fresh solutions for your experiments to ensure the integrity of the compound.
-
Experimental Protocol: Determination of Solubility
This protocol provides a general method for determining the approximate solubility of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Anhydrous Methanol
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Thermostatic water bath
-
Glass vials with screw caps
-
Micropipettes
Protocol Steps:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 5 mg) into a clean, dry glass vial.
-
Solvent Addition: Add a small, precise volume of the chosen solvent (DMSO or methanol) to the vial (e.g., 100 µL).
-
Dissolution Attempt:
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If solid remains, place the vial in a sonicator for 5-10 minutes.
-
If still undissolved, gently warm the vial in a water bath (not exceeding 40°C) for a few minutes.
-
-
Incremental Solvent Addition: If the compound has fully dissolved, continue to add small, known volumes of the compound until a saturated solution is achieved (i.e., a small amount of solid remains undissolved even after vortexing, sonication, and gentle warming).
-
Equilibration: Allow the saturated solution to equilibrate at a constant temperature (e.g., room temperature) for a few hours to ensure that the maximum amount of solute has dissolved.
-
Quantification (Optional but Recommended):
-
Carefully take a known volume of the clear supernatant (avoiding any solid).
-
Dilute the supernatant with a suitable solvent to a concentration that can be accurately measured by a suitable analytical technique (e.g., HPLC-UV).
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Data Presentation:
| Solvent | Predicted Solubility | Factors Favoring Solubility | Factors Limiting Solubility |
| DMSO | High | Strong polar aprotic nature, effectively solvates both polar and nonpolar moieties. | None anticipated to be significant. |
| Methanol | Moderate to High | Polar protic nature, capable of hydrogen bonding with the amine group. | The nonpolar bulk of the aromatic ring, cyclopropoxy, and methyl groups. |
Visualizations
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. mdpi.com [mdpi.com]
- 3. keyorganics.net [keyorganics.net]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Workup [chem.rochester.edu]
- 11. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 12. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Reactivity of Cyclopropyl Ethers: A Technical Support Guide
For researchers, synthetic chemists, and professionals in drug development, the cyclopropyl group is a valuable structural motif. Its unique conformational and electronic properties can enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[1] However, the perceived lability of the strained cyclopropane ring, particularly when part of an ether linkage, can be a source of uncertainty during synthetic planning and execution, especially under acidic conditions.
This technical support guide provides in-depth answers to frequently asked questions and troubleshooting strategies for experiments involving cyclopropyl ethers. Our focus is on demystifying the stability of the cyclopropyl ether linkage under acidic reaction conditions, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: How stable is a cyclopropyl ether linkage to acidic conditions in general?
The stability of a cyclopropyl ether is not a simple "stable" or "unstable" classification. It is highly dependent on the specific molecular structure and the reaction conditions employed. Generally, ethers require strong acids for cleavage, as the first step is the protonation of the ether oxygen to form a good leaving group (an alcohol).[2][3]
For a simple cyclopropyl ether, the ether linkage itself is relatively robust. However, the high ring strain of the cyclopropane moiety introduces unique reactivity pathways that are not observed in unstrained acyclic or larger cyclic ethers. The critical question is whether the reaction proceeds via cleavage of the C-O ether bond or through the opening of the cyclopropane ring itself.
Q2: What are the possible mechanisms for the degradation of cyclopropyl ethers in acid?
Under acidic conditions, two primary competing pathways can lead to the degradation of a cyclopropyl ether:
-
Ether C-O Bond Cleavage: This is the "classical" ether cleavage mechanism. The ether oxygen is protonated by the acid, followed by a nucleophilic attack on one of the adjacent carbon atoms. This can proceed via an SN1 or SN2 mechanism, depending on the structure of the ether.[4]
-
Cyclopropane Ring Opening: The strained C-C bonds of the cyclopropane ring can be susceptible to cleavage under acidic conditions, particularly if the ring is "activated" by certain substituents.[5][6] This often involves the formation of a carbocation intermediate, which can then be trapped by a nucleophile.
The preferred pathway is influenced by a variety of factors, as detailed in the troubleshooting section below.
Troubleshooting Guide: Unexpected Reactivity of Cyclopropyl Ethers
Issue 1: My cyclopropyl ether is cleaving under acidic conditions I thought were mild.
Potential Causes & Solutions:
-
Structural Activation of the Cyclopropane Ring: The stability of the cyclopropyl ring is significantly influenced by its substituents.
-
Donor-Acceptor Cyclopropanes: If your cyclopropane ring bears both an electron-donating group (the ether oxygen) and an electron-withdrawing group, it is considered a "donor-acceptor" cyclopropane. These systems are highly activated towards nucleophilic ring-opening, often catalyzed by Lewis acids.[6][7] The reaction proceeds through a polarized intermediate that is susceptible to attack.
-
Solution: Avoid Lewis acids if ring integrity is desired. If a Brønsted acid is necessary, use the mildest possible conditions (lower concentration, lower temperature) and monitor the reaction closely.
-
-
Formation of a Stabilized Carbocation: If the structure of the molecule allows for the formation of a stabilized carbocation upon ring opening, this pathway will be favored. For instance, an adjacent aryl group can stabilize a benzylic carbocation that would be formed upon ring cleavage.
-
Solution: Re-evaluate your synthetic strategy to avoid acidic steps if this type of structural feature is present. Alternatively, consider a different protecting group strategy.
-
-
-
Nature of the Acid:
-
Lewis Acids vs. Brønsted Acids: Lewis acids can coordinate to the ether oxygen, but they are also known to catalyze the ring-opening of activated cyclopropanes.[6] Brønsted acids will protonate the ether oxygen, initiating the C-O cleavage pathway.[2]
-
Solution: If you are observing ring-opening, consider switching from a Lewis acid to a mild Brønsted acid.
-
-
Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate both ether cleavage and potentially ring-opening.
-
Solution: Screen a panel of weaker acids (e.g., acetic acid, p-toluenesulfonic acid) at lower concentrations and temperatures.
-
-
Experimental Workflow for Diagnosing Instability
Caption: Troubleshooting workflow for unexpected cyclopropyl ether cleavage.
Issue 2: I am trying to cleave the cyclopropyl ether, but the reaction is sluggish or gives low yields.
Potential Causes & Solutions:
-
Relative Stability of Cyclopropylmethyl Ethers: Cyclopropylmethyl (CPM) ethers are known to be relatively stable to acidic conditions.[8] The deprotection of a CPM ether can require harsh conditions, such as 50% trifluoroacetic acid (TFA), and may still result in low yields.[9] This stability is attributed to the electronic properties of the cyclopropyl group.
-
Solution: If you need to cleave a CPM ether, you will likely need to employ forcing conditions. Be prepared for potential side reactions and optimize the reaction temperature and time carefully.
-
-
Substitution on the Ether Carbon: The substitution pattern on the carbon atom attached to the ether oxygen plays a critical role. For example, a 1-cyclopropylethyl (CPE) ether is significantly more acid-labile than a CPM ether.[8] This is because the secondary carbocation formed upon cleavage of a CPE ether is more stable than the primary carbocation that would be formed from a CPM ether.
-
Solution: If you are designing a synthesis where you need an acid-labile cyclopropyl-containing ether, consider incorporating a secondary or tertiary carbon adjacent to the ether oxygen.
-
Data Summary: Relative Acid Lability of Ether Protecting Groups
| Protecting Group | Structure | Relative Acid Lability | Typical Deprotection Conditions |
| Cyclopropylmethyl (CPM) Ether | c-Pr-CH2-OR | Low | 50% TFA in CH2Cl2, room temp[9] |
| 1-Cyclopropylethyl (CPE) Ether | c-Pr-CH(CH3)-OR | High | 10% TFA in CH2Cl2, room temp[8] |
| Methoxymethyl (MOM) Ether | CH3OCH2-OR | Moderate | Stronger acidic conditions required |
| Tetrahydropyranyl (THP) Ether | THP-OR | High | Mild acidic conditions (e.g., HOAc/THF/H2O) |
Mechanistic Considerations: C-O Cleavage vs. Ring Opening
The outcome of the acid-catalyzed reaction of a cyclopropyl ether is a delicate balance between two competing mechanistic pathways.
Pathway A: C-O Bond Cleavage (SN1/SN2)
This pathway is favored for simple, non-activated cyclopropyl ethers.
Caption: C-O bond cleavage mechanisms for cyclopropyl ethers.
Pathway B: Cyclopropane Ring Opening
This pathway becomes significant when the cyclopropane ring is electronically activated (e.g., in donor-acceptor systems) or when a stable carbocation can be formed upon ring opening.
Caption: Acid-catalyzed ring-opening of an activated cyclopropyl ether.
Experimental Protocols
Protocol 1: Screening for Acid Stability of a Novel Cyclopropyl Ether
-
Setup: In separate vials, dissolve a small amount (e.g., 5 mg) of your cyclopropyl ether compound in a suitable solvent (e.g., 0.5 mL of CH2Cl2 or MeOH).
-
Acid Addition: To each vial, add a different acidic reagent. Start with mild conditions and progress to stronger acids.
-
Vial 1: 10% Acetic Acid in solvent
-
Vial 2: 0.1 M p-TsOH in solvent
-
Vial 3: 1 M HCl in solvent
-
Vial 4: 10% TFA in CH2Cl2
-
-
Reaction: Stir the solutions at room temperature.
-
Monitoring: At regular intervals (e.g., 1h, 4h, 24h), take an aliquot from each vial and analyze by TLC and/or LCMS to check for the disappearance of the starting material and the appearance of new spots.
-
Analysis: Compare the stability of your compound under the different acidic conditions to determine its tolerance.
Protocol 2: Controlled Cleavage of a 1-Cyclopropylethyl (CPE) Ether
-
Dissolution: Dissolve the CPE-protected compound in anhydrous CH2Cl2 (e.g., 0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add a solution of 10% trifluoroacetic acid in CH2Cl2 (e.g., 1.5 equivalents relative to the substrate).
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO3. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
The stability of a cyclopropyl ether linkage under acidic conditions is a nuanced topic that requires careful consideration of the substrate's electronic and steric properties, as well as the specific reaction conditions. While simple cyclopropyl ethers can be relatively robust, the presence of activating groups can render the cyclopropane ring susceptible to opening. By understanding the competing mechanistic pathways and systematically evaluating the reaction parameters, researchers can confidently employ cyclopropyl ethers in their synthetic strategies, harnessing the benefits of this unique structural motif in drug discovery and development.
References
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
ChemRxiv. (n.d.). Improved Access to Cyclopropanol via Supply-Centered Synthesis. Retrieved from [Link]
-
Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]
-
JACS Au. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. [Link]
-
SciSpace. (2026, January 7). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]
-
MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]
-
Taylor & Francis Online. (n.d.). Ring opening of cyclopropylmethylidene with trimethylaluminum: Synthesis of 1-cyclopropylethyl ether as an acid labile protecting group for hydroxyl Protection and carbohydrate synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of the enol ether and cleavage of the cyclopropane ring. Retrieved from [Link]
-
KoreaScience. (n.d.). A Computational Investigation of the Stability of Cyclopropyl Carbenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules. Retrieved from [Link]
-
ACS Publications. (2026, January 22). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring opening of cyclopropylmethylidene with trimethylaluminum: Synthesis of 1-cyclopropylethyl ether as an acid labile protecting group for hydroxyl Protection and carbohydrate synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Protonated heterocyclic derivatives of cyclopropane and cyclopropanone: classical species, alternate sites, and ring fragmentation. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
- Google Patents. (n.d.). Cyclopropyl based O- and N- and S-protecting groups.
-
SciSpace. (n.d.). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]
-
National Institutes of Health. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
National Institutes of Health. (2023, July 10). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Retrieved from [Link]
-
ACS Publications. (2020, May 29). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]
-
SciSpace. (n.d.). A NMR study on the hydrolysis, condensation and epoxide ring-opening reaction in sols and gels of the system glycidoxypropyltrim. Retrieved from [Link]
-
Taylor & Francis Online. (2024, March 13). Cyclopropylmethylidene as a versatile protecting group for carbohydrate synthesis. Retrieved from [Link]
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Optimal storage temperature for 2-Cyclopropoxy-3-methylaniline stock solutions
This guide provides researchers, scientists, and drug development professionals with best practices for the optimal storage and handling of 2-Cyclopropoxy-3-methylaniline stock solutions. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested insights to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to protect it from moisture and light.[4] It is also crucial to store it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][4]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes degradation kinetics. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation, which can be common for aniline derivatives.[5][6][7] |
| Light | Amber vial or dark container | Protects against light-induced degradation.[4] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis, especially important for compounds with amine functionalities.[8] |
What is the recommended storage temperature for this compound stock solutions?
For optimal stability, stock solutions of this compound should be stored at -20°C . For short-term storage (up to a few days), 2-8°C may be acceptable, but long-term storage at this temperature is not recommended due to the increased risk of degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Which solvents are suitable for preparing this compound stock solutions?
Based on the solubility of structurally similar compounds like 3-methylaniline and N-methylaniline, this compound is expected to be readily soluble in a variety of organic solvents.[5][7][9]
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
Limited Solubility:
The choice of solvent will depend on the specific requirements of your downstream application. For cell-based assays, DMSO is a common choice, but it is important to consider its potential effects on the cells.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound (Molecular Weight: 163.23 g/mol ) in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1.63 mg of this compound into the tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Storage: Store the aliquots at -20°C for long-term storage.
Troubleshooting Guide
This section addresses common issues that may arise when working with this compound stock solutions.
My stock solution has precipitated. What should I do?
Precipitation upon storage, especially at low temperatures, can occur if the compound's solubility limit in the chosen solvent is exceeded.
Troubleshooting Steps:
-
Warm the Solution: Gently warm the vial in a 37°C water bath and vortex to see if the precipitate redissolves.
-
Dilute the Stock: If warming does not resolve the issue, the concentration may be too high. Consider preparing a new, more dilute stock solution.
-
Change the Solvent: If precipitation persists, the compound may have limited solubility in the current solvent at low temperatures. Consider preparing a new stock solution in an alternative recommended solvent.
The color of my stock solution has changed (e.g., turned yellowish or brown). Is it still usable?
A change in color, particularly to a yellowish or reddish-brown hue, is often an indication of oxidation or degradation.[5][6][7]
Actionable Insights:
-
Assess Impact: The significance of this degradation depends on your experimental sensitivity. For highly sensitive assays, it is strongly recommended to prepare a fresh stock solution.
-
Preventative Measures: To prevent future discoloration, ensure the stock solution is stored under an inert atmosphere (if possible), protected from light, and at the recommended low temperature. Minimize headspace in the storage vials to reduce exposure to air.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound stock solutions.
Caption: Troubleshooting workflow for this compound stock solutions.
Safety Precautions
Aniline and its derivatives are classified as toxic and potentially carcinogenic.[4][10] Always handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11][12] All handling of the solid compound and stock solutions should be performed in a certified chemical fume hood to avoid inhalation.[10]
References
- What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025, February 24).
- Aniline. (n.d.).
- ANILINE AR - Loba Chemie. (n.d.).
- Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PubMed. (1984, September 1).
- 3-Methylaniline - Solubility of Things. (n.d.).
- Safety Data Sheet - Key Organics. (2017, December 1).
- Aniline. (n.d.).
- Methylaniline Chemical Properties,Uses,Production - Yufeng. (n.d.).
- (PDF) Thermal behavior of N-Methylaniline modified phenolic friction composites. (n.d.).
- The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed. (2019, May 2).
- 3 - SAFETY DATA SHEET. (n.d.).
- Aniline - Incident management - GOV.UK. (n.d.).
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
- Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. (2024, September 20).
- N-cyclopropyl-2-methylaniline | C10H13N | CID 55284437 - PubChem. (n.d.).
- Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed. (n.d.).
- 3-Chloro-2-methylaniline - Safety Data Sheet - ChemicalBook. (2026, January 17).
- SAFETY DATA SHEET - TCI Chemicals. (2024, December 6).
- N-Methylaniline Chemical Properties,Uses,Production - Yufeng. (2024, September 20).
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- 12. chemicalbook.com [chemicalbook.com]
Validation & Comparative
1H NMR spectrum analysis of 2-Cyclopropoxy-3-methylaniline
Technical Analysis & Comparison Guide: 1H NMR Spectrum of 2-Cyclopropoxy-3-methylaniline
Executive Summary
Compound Identity:
-
Molecular Formula:
[4] -
Role: Critical intermediate in the synthesis of HIF-2
inhibitors (e.g., Belzutifan analogues) and kinase inhibitors.
This guide provides a high-resolution analysis of the 1H NMR spectrum for this compound.[4] It compares the spectral signature against its direct synthetic precursor (Nitro-derivative) and its most common regioisomer impurity. The goal is to equip researchers with a self-validating analytical framework to confirm structural integrity and purity during drug development workflows.
Structural Context & Steric Challenges
The target molecule features a trisubstituted benzene ring with a unique steric environment. The bulky cyclopropoxy group at position 2 is flanked by an amine (position 1) and a methyl group (position 3). This "ortho-sandwich" configuration creates specific spectral shifts distinguishable from less sterically congested isomers.
Key Structural Features for NMR Detection:
-
Cyclopropyl Ether Linkage: Distinctive upfield multiplets (0.6–0.9 ppm) and a deshielded methine proton.
-
Amine Donor Effect: Strong shielding of the aromatic ring, particularly at the ortho (H6) and para (H4) positions.
-
Methyl Resonance: A diagnostic singlet at ~2.1 ppm, differentiating it from ethyl or des-methyl analogues.[4]
Experimental Methodology
To ensure reproducibility, the following protocol is recommended for acquiring reference-quality spectra.
Sample Preparation:
-
Solvent: DMSO-
(Preferred for observing labile protons) or (Standard for resolution).[4] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard: TMS (0.00 ppm).
Instrument Parameters:
-
Frequency: 400 MHz or higher (essential to resolve cyclopropyl multiplets).
-
Pulse Sequence: Standard zg30.
-
Scans: 16–32 (sufficient for >95% purity).
-
Temperature: 298 K.[4]
Spectral Analysis: The Reference Standard
The following data represents the consensus spectral signature for this compound in
Table 1: 1H NMR Assignment (400 MHz, )
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| Ar-H6 | Aromatic | 6.30 – 6.45 | dd | 1H | Most shielded proton due to ortho- | |
| Ar-H4 | Aromatic | 6.60 – 6.70 | dd | 1H | Shielded by para- | |
| Ar-H5 | Aromatic | 6.80 – 6.95 | t (pseudo) | 1H | Least shielded aromatic proton (meta to donors).[4] | |
| Amine | 3.60 – 4.00 | br s | 2H | - | Broad; chemical shift is concentration/solvent dependent.[4] | |
| Cyclopropyl | 3.70 – 3.85 | m (septet) | 1H | Deshielded by Oxygen; characteristic ether methine.[4] | ||
| Methyl | 2.15 – 2.25 | s | 3H | - | Diagnostic singlet; distinct from ethyl triplet.[4] | |
| Cyclopropyl | 0.60 – 0.85 | m | 4H | - | High-field multiplets; unique fingerprint of cyclopropyl ring.[4] |
Note: In DMSO-
, thesignal typically shifts downfield to 4.5–5.0 ppm and may appear as a sharp singlet or doublet if exchange is slow.
Comparative Analysis: Validating Purity
Distinguishing the target product from its precursors and isomers is the primary challenge.
Comparison A: Target vs. Precursor (Nitro-Reduction)
The synthesis typically involves reducing 2-Cyclopropoxy-3-methyl-1-nitrobenzene .[4] Incomplete reduction is a common quality issue.
-
Target (Amine): Aromatic signals are upfield (6.3–6.9 ppm) due to the electron-donating
. -
Precursor (Nitro): Aromatic signals are significantly downfield (7.0–7.8 ppm) due to the electron-withdrawing
.[4] -
Key Indicator: Disappearance of the downfield aromatic signals and appearance of the broad
singlet.
Comparison B: Target vs. Regioisomer (5-Methyl Isomer)
During nitration of 2-cyclopropoxytoluene, the para position (relative to methyl) competes with the ortho position, potentially yielding 2-Cyclopropoxy-5-methylaniline .[4]
-
Target (3-Methyl): 1,2,3-substitution pattern.[4] Vicinal coupling (
Hz) observed between H4 and H5, and H5 and H6. -
Isomer (5-Methyl): 1,2,5-substitution pattern.[4]
-
H3 (ortho to OR, meta to NH2): Doublet (
Hz). -
H4 (para to NH2): Doublet of doublets (
Hz). -
H6 (ortho to NH2): Singlet (or small doublet,
Hz) .
-
-
Differentiation: Look for the meta-coupling singlet of H6 in the 5-methyl isomer. The target (3-methyl) has no isolated aromatic singlets; all are coupled doublets/triplets.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for confirming the structure using NMR data.
Figure 1: Step-by-step logic for validating this compound synthesis via 1H NMR.
Synthesis Pathway & Impurity Origin
Understanding the synthesis helps anticipate impurities. The standard route involves alkylation followed by nitration and reduction.
Figure 2: Synthetic route highlighting the origin of the nitro-precursor impurity.[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55284437, N-cyclopropyl-2-methylaniline (Isomer Reference). Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules used in spectral prediction).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Methodology for coupling constant analysis).[5]
-
Choueiri, T. K., et al. (2021). Belzutifan for Renal Cell Carcinoma in von Hippel–Lindau Disease.[6] New England Journal of Medicine.[7] (Contextualizes the pharmaceutical relevance of the cyclopropoxy-aniline core). Retrieved from [Link]
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- 3. 1369896-08-1|2-(Cyclopropylmethoxy)-3-methylaniline|BLD Pharm [bldpharm.com]
- 4. 1552456-64-0|2-(Butan-2-yloxy)-3-methylaniline|BLD Pharm [bldpharm.com]
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- 7. targetedonc.com [targetedonc.com]
Navigating the Labyrinth of Isomeric Scaffolds: A Comparative Guide to the LC-MS/MS Fragmentation of 2-Cyclopropoxy-3-methylaniline
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The subtle substitution of one isomer for another can dramatically alter pharmacological activity, toxicity, and metabolic fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for this challenge, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pattern of the protonated molecule of 2-Cyclopropoxy-3-methylaniline ([M+H]⁺ at m/z 164.22), a scaffold of increasing interest in medicinal chemistry.
We will dissect the characteristic fragmentation pathways, comparing them with structurally related compounds to provide a robust framework for its identification and differentiation from its isomers. This document is intended for researchers, scientists, and drug development professionals who rely on precise mass spectrometric data for confident structural assignment.
The Analytical Imperative: Why Fragmentation Matters
The fragmentation pattern of a molecule in a tandem mass spectrometer is a highly specific fingerprint.[1][2] For a molecule like this compound, with its unique combination of a substituted aniline ring, a methyl group, and a cyclopropoxy moiety, understanding its fragmentation is key to:
-
Unambiguous Identification: Differentiating it from positional isomers (e.g., 4-Cyclopropoxy-3-methylaniline) which will exhibit distinct fragmentation patterns due to altered bond stabilities and rearrangement propensities.
-
Metabolite Identification: Tracking the biotransformation of the parent compound by recognizing the core fragment ions in complex biological matrices.
-
Forced Degradation Studies: Identifying and characterizing degradation products under various stress conditions, which is a critical component of regulatory submissions.
Experimental Protocol: A Self-Validating Approach
To ensure the generation of reliable and reproducible fragmentation data, a meticulously designed experimental protocol is essential. The following details the liquid chromatography and mass spectrometry parameters for the analysis of this compound.
Liquid Chromatography (LC)
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for moderately polar compounds like anilines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI and improves chromatographic peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent providing good elution strength. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to ensure elution of the analyte with good separation from potential impurities. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column to maintain chromatographic efficiency. |
| Column Temp. | 40 °C | Enhances reproducibility of retention times. |
| Injection Vol. | 2 µL | A small volume to prevent peak distortion. |
Mass Spectrometry (MS)
| Parameter | Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | The gold standard for ionizing polar and semi-polar molecules like anilines.[3] |
| Polarity | Positive | Aniline derivatives readily form [M+H]⁺ ions. |
| MS1 Scan Range | m/z 50-500 | A broad range to capture the precursor ion and any potential in-source fragments. |
| Precursor Ion | m/z 164.22 | The protonated molecule of this compound. |
| Collision Gas | Argon | An inert gas that provides efficient collision-induced dissociation. |
| Collision Energy | Stepped (10, 20, 40 eV) | Using a range of collision energies ensures the observation of both low-energy (stable) and high-energy (less stable) fragment ions, providing a complete fragmentation picture. |
Proposed Fragmentation Pathway of this compound [M+H]⁺
The protonated this compound molecule is expected to undergo several characteristic fragmentation pathways upon collision-induced dissociation. The primary sites of fragmentation are influenced by the protonation site (likely the nitrogen of the aniline), the relative bond strengths, and the stability of the resulting fragment ions.
A key fragmentation is anticipated to be the loss of the cyclopropyl group. The fragmentation of alkoxy-phenyl groups can proceed through various mechanisms, including the loss of small alkanes.[4] In this case, the loss of propene (C₃H₆, 42.08 Da) from the cyclopropoxy moiety is a highly probable event, leading to a stable hydroxy-methylaniline radical cation. Another significant fragmentation pathway for protonated anilines involves cleavages alpha to the nitrogen atom.[5][6]
Below is a DOT language script for a diagram illustrating the proposed fragmentation pathways.
Caption: Proposed fragmentation pathway of protonated this compound.
Comparative Analysis: Distinguishing Isomers
The true power of MS/MS fragmentation analysis lies in its ability to distinguish between closely related isomers. Let's consider a hypothetical comparison with a positional isomer, 4-Cyclopropoxy-2-methylaniline.
| Fragment Ion (m/z) | Proposed Structure | This compound (Expected Intensity) | 4-Cyclopropoxy-2-methylaniline (Hypothetical Intensity) | Rationale for Difference |
| 122.14 | [M+H - C₃H₆]⁺ | High | High | Loss of propene from the cyclopropoxy group is expected to be a major pathway for both isomers. |
| 149.19 | [M+H - CH₃]⁺ | Moderate | Low | The ortho-position of the methyl group in the 2,3-substituted isomer may facilitate a more favorable transition state for methyl loss compared to the 2,4-isomer. |
| 107.11 | [M+H - C₃H₆ - CH₃]⁺ | Low | Moderate | The relative positions of the substituents will influence the stability of subsequent fragment ions. |
This comparative table illustrates how subtle differences in fragmentation intensities can provide strong evidence for the correct isomeric structure. The stability of the resulting carbocations and radical species, dictated by the substitution pattern on the aromatic ring, governs these intensity differences. Aromatic compounds are known for their stable molecular ion peaks, and their fragmentation is often influenced by resonance stabilization.[7][8]
Conclusion
The detailed analysis of the LC-MS/MS fragmentation pattern of this compound provides a powerful tool for its confident identification and differentiation from its isomers. By understanding the key fragmentation pathways, such as the characteristic loss of propene from the cyclopropoxy group and the loss of the methyl substituent, researchers can build a reliable method for its characterization in various applications, from early-stage discovery to late-stage development. The presented experimental protocol and the proposed fragmentation scheme serve as a robust starting point for scientists working with this and structurally related molecules. The principles of fragmentation, including alpha-cleavage and rearrangements, are fundamental to interpreting mass spectra.[9]
References
-
Structural Characterization of Microcystins by LC/MS/MS under Ion Trap Conditions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. Retrieved February 6, 2026, from [Link]
-
Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS. (2022). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metabo-Profile. Retrieved February 6, 2026, from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 6, 2026, from [Link]
-
A systematic analysis of in-source fragments in LC-MS metabolomics. (2024). bioRxiv. Retrieved February 6, 2026, from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved February 6, 2026, from [Link]
-
Mass spectral fragmentation of aniline-1-carbon-13. (1968). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. (2018). YouTube. Retrieved February 6, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
A Mechanistic Study of Protonated Aniline to Protonated Phenol Substitution Considering Tautomerization by Ion Mobility Mass Spectrometry and Tandem Mass Spectrometry. (2019). ResearchGate. Retrieved February 6, 2026, from [Link]
-
6.11: Fragmentation Pathways. (2022). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. (2005). PubMed. Retrieved February 6, 2026, from [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. Retrieved February 6, 2026, from [Link]
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Technical Guide: Analytical Differentiation of 2-Cyclopropoxy-3-methylaniline from 3-Cyclopropoxy Isomers
[1]
Executive Summary
This compound is a critical intermediate in the synthesis of small-molecule kinase inhibitors.[1] Its regiochemistry—specifically the ortho relationship between the cyclopropoxy ether and the amino group, flanked by a methyl group—dictates its biological activity and metabolic stability.
Distinguishing this specific isomer from its regioisomers (e.g., 3-cyclopropoxy-2-methylaniline ) is a common challenge in process chemistry due to their identical molecular weight (163.22 g/mol ) and similar polarity.[1] This guide outlines a definitive analytical strategy using Nuclear Overhauser Effect (NOE) NMR spectroscopy and 13C NMR chemical shifts as the primary validation tools, supported by HPLC retention characteristics.
Key Isomer Comparison
| Feature | Target: this compound | Isomer: 3-Cyclopropoxy-2-methylaniline |
| Structure | 1-Amino, 2-Cyclopropoxy, 3-Methyl | 1-Amino, 2-Methyl, 3-Cyclopropoxy |
| Key Adjacency | Amino ( | Amino ( |
| Electronic Effect | Potential intramolecular H-bond (NH...O) | Steric clash between NH and Me |
Structural Analysis & Theoretical Basis
The core challenge lies in the 1,2,3-trisubstitution pattern on the benzene ring. Both the target and its primary isomer share this pattern, resulting in similar splitting in 1H NMR (two doublets and one triplet/doublet of doublets). Therefore, simple 1D 1H NMR splitting patterns are often insufficient for conclusive identification.
The "Smoking Gun": Spatial Proximity (NOE)
The definitive method for structural assignment is determining which group is "sandwiched" in the center (Position 2).
-
Target (2-OCp): The bulky cyclopropoxy group is in the center. It will show NOE correlations to both the Amino protons and the Methyl protons.
-
Isomer (2-Me): The methyl group is in the center. It will show NOE correlations to both the Amino protons and the Cyclopropoxy protons.
Visualization of Isomer Differentiation
The following diagram illustrates the logical flow for distinguishing these isomers based on spectroscopic data.
Figure 1: Decision tree for the structural assignment of cyclopropoxy-methylaniline isomers.
Experimental Protocols & Data Comparison
NMR Spectroscopy (The Gold Standard)
Protocol: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d6 .[1] DMSO is preferred over CDCl3 to sharpen the exchangeable
A. 1H NMR Chemical Shift Prediction
| Proton Environment | This compound (Target) | 3-Cyclopropoxy-2-methylaniline (Isomer) | Analysis |
| Methyl at C2 (shielded by flanking groups) often appears slightly upfield.[1] | |||
| Diagnostic septet-like multiplet.[1] Little difference between isomers. | |||
| Cyclopropyl | Characteristic high-field multiplets.[1] | ||
| Key: In the Target, | |||
| Aromatic H (C4, C5, C6) | Both show 1,2,3-pattern (d, t, d).[1] |
B. 13C NMR Distinction (Definitive)
The carbon chemical shifts provide a clearer distinction because the carbon attached to the Oxygen (deshielded, ~145+ ppm) appears at a different position relative to the amino group.
-
Target (2-OCp): The carbon at position 2 is attached to Oxygen.
. -
Isomer (2-Me): The carbon at position 2 is attached to Methyl.
. -
Result: Check the carbon signal ortho to the C-NH2 (C1). If you see a signal >140 ppm at C2, it is the 2-Cyclopropoxy target. If the C2 signal is <130 ppm, it is the 2-Methyl isomer.
HPLC Separation Parameters
Due to the "ortho effect," the 2-substituted isomer often exhibits different retention behavior due to intramolecular hydrogen bonding or steric shielding of the polar amino group.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid[1]
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm and 210 nm.
-
Expected Trend:
-
This compound: The intramolecular interaction (NH...O) effectively "hides" some polarity, often causing it to elute later (higher
) than the 3-cyclopropoxy isomer, where the polar groups are more exposed to the mobile phase.[1]
-
Synthesis Route Validation
Understanding the origin of the isomers helps in anticipating impurities.
-
Route A (Nitrophenol Alkylation):
-
Route B (Mitsunobu on Aminophenol):
References
-
EnamineStore . This compound - Catalog Entry. Retrieved from [1]
-
Baranac-Stojanović, M., & Stojanović, M. (2013).[2] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry. Retrieved from
-
Sigma-Aldrich . 3-Methylaniline Derivatives and Isomers. Retrieved from [1]
-
Royal Society of Chemistry . N-Methylation and Alkylation of Aromatic Amines - Supporting Information. Retrieved from [1]
A Senior Application Scientist's Guide to the Infrared Spectroscopy of Cyclopropyl Ether Aniline Derivatives
For researchers, medicinal chemists, and drug development professionals, the precise characterization of novel chemical entities is paramount. The cyclopropyl ether aniline scaffold is an emerging motif in medicinal chemistry, valued for its unique conformational properties and metabolic stability. Infrared (IR) spectroscopy offers a rapid, non-destructive first pass at structural verification of these molecules. However, the overlapping vibrational frequencies of the constituent functional groups—the aniline, the ether linkage, and the strained cyclopropyl ring—can present a complex analytical challenge.
This guide provides an in-depth comparison of the IR spectral features of cyclopropyl ether anilines, contrasting them with related compounds. We will dissect the expected vibrational modes, explain the underlying principles of peak shifts, and provide a self-validating protocol for acquiring and interpreting your data.
The Vibrational Landscape: Aniline, Ether, and Cyclopropyl Moieties
A molecule's IR spectrum is a fingerprint of its covalent bonds, each peak corresponding to a specific vibrational motion (stretching, bending, etc.). In a cyclopropyl ether aniline, we are primarily interested in the interplay of three key functional groups.
Aniline: The primary or secondary amine on an aromatic ring gives rise to several characteristic peaks. For a primary aniline, you will observe two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretches.[1] Aromatic amines also exhibit a strong C-N stretching vibration, typically found between 1250 and 1335 cm⁻¹.[2]
Ethers: The defining feature of an ether in an IR spectrum is the C-O-C stretching vibration, which generally appears as a strong band in the 1000-1300 cm⁻¹ region.[3] The exact position is sensitive to the nature of the carbon atoms attached to the oxygen. For instance, aryl alkyl ethers like anisole (methoxybenzene) typically show two distinct C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹.[4]
Cyclopropyl Group: The strained three-membered ring of a cyclopropyl group has its own set of characteristic vibrations. The C-H bonds of the cyclopropyl ring exhibit stretching vibrations at a higher frequency than typical alkane C-H bonds, appearing in the 3040-3080 cm⁻¹ region. Additionally, skeletal vibrations of the cyclopropane ring can be observed in the fingerprint region, often around 1000-1020 cm⁻¹.[5]
Pinpointing the Cyclopropyl Ether Stretch in an Aniline Matrix
The central challenge in analyzing the IR spectrum of a cyclopropyl ether aniline is deconvoluting the C-O-C stretch of the cyclopropyl ether from the other strong absorptions in the fingerprint region, particularly the C-N stretch of the aniline.
Based on the analysis of related structures, we can predict the expected peak positions for a model compound like 4-cyclopropoxyaniline.
-
Asymmetric C-O-C Stretch: In an aryl alkyl ether, this is the C(aryl)-O stretch. We anticipate this to be a strong band in a similar region to anisole, around 1230-1260 cm⁻¹ . The electron-donating nature of the para-amino group may slightly lower this frequency compared to unsubstituted cyclopropyl phenyl ether.
-
Symmetric C-O-C Stretch: This corresponds to the C(cyclopropyl)-O stretch. The ring strain of the cyclopropyl group is expected to influence this vibration. While difficult to predict with certainty without experimental data, it is likely to appear as a distinct peak in the 1020-1060 cm⁻¹ region, potentially overlapping with cyclopropyl ring skeletal vibrations.
The following table compares the expected IR absorption frequencies for a 4-cyclopropoxyaniline with those of related, well-characterized compounds.
| Functional Group Vibration | Aniline | Anisole (Methyl Phenyl Ether) | 4-Methoxyaniline | Expected for 4-Cyclopropoxyaniline |
| N-H Stretch (asymmetric) | ~3433 cm⁻¹ | N/A | ~3420 cm⁻¹ | ~3420-3440 cm⁻¹ |
| N-H Stretch (symmetric) | ~3356 cm⁻¹ | N/A | ~3340 cm⁻¹ | ~3350-3370 cm⁻¹ |
| C(aryl)-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ |
| C(cyclopropyl)-H Stretch | N/A | N/A | N/A | ~3040-3080 cm⁻¹ |
| N-H Bend | ~1620 cm⁻¹ | N/A | ~1620 cm⁻¹ | ~1620 cm⁻¹ |
| Aromatic C=C Stretch | ~1600, 1500 cm⁻¹ | ~1600, 1500 cm⁻¹ | ~1600, 1500 cm⁻¹ | ~1600, 1500 cm⁻¹ |
| C(aryl)-N Stretch | ~1280 cm⁻¹ | N/A | ~1270 cm⁻¹ | ~1270-1290 cm⁻¹ |
| C(aryl)-O Stretch (asymm.) | N/A | ~1249 cm⁻¹ | ~1240 cm⁻¹ | ~1230-1260 cm⁻¹ (Strong) |
| C(alkyl/cyclopropyl)-O Stretch (symm.) | N/A | ~1038 cm⁻¹ | ~1035 cm⁻¹ | ~1020-1060 cm⁻¹ (Medium-Strong) |
| Cyclopropyl Ring Bend/Skeletal | N/A | N/A | N/A | ~1000-1020 cm⁻¹ |
Note: These are approximate values and can vary based on the sample phase (solid, liquid, gas) and solvent.
Experimental Workflow and Data Validation
To ensure the trustworthiness of your spectral interpretation, a systematic approach to data acquisition and analysis is crucial. The following workflow is designed to be a self-validating system.
Caption: Experimental workflow for FT-IR analysis of cyclopropyl ether anilines.
Step-by-Step Experimental Protocol
-
Sample Preparation (KBr Pellet Method): a. Grind 1-2 mg of the purified cyclopropyl ether aniline sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. c. Causality: The KBr acts as an optically transparent matrix. Proper grinding is essential to minimize light scattering (the Christiansen effect), which can distort peak shapes.
-
Background Spectrum Acquisition: a. Place a blank KBr pellet (or an empty sample holder for liquid cells) in the spectrometer. b. Run a background scan. This will measure the absorbance of the KBr and any atmospheric CO₂ and water vapor. c. Causality: The instrument software will subtract this background from the sample spectrum, ensuring that the final spectrum shows only the absorbance of the analyte.
-
Sample Spectrum Acquisition: a. Place the sample pellet in the spectrometer's sample holder. b. Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio. c. Causality: Co-adding multiple scans averages out random noise, resulting in a cleaner spectrum where weak peaks are more easily distinguished.
-
Data Processing and Interpretation: a. Perform automatic baseline correction and background subtraction using the spectrometer's software. b. Identify and label the key peaks, paying close attention to the regions outlined in the comparison table above. c. Compare the obtained spectrum with reference spectra of starting materials and simpler analogues (e.g., 4-methoxyaniline) to confirm the presence of the key functional groups and identify the new, characteristic peaks of the cyclopropyl ether moiety.
Alternative and Complementary Analytical Techniques
While IR spectroscopy is a powerful tool for functional group identification, it should be used in conjunction with other analytical methods for unambiguous structure elucidation, particularly for novel compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The upfield signals for the cyclopropyl protons in ¹H NMR and the characteristic chemical shifts of the cyclopropyl carbons in ¹³C NMR are definitive for confirming the presence of this ring system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula. Fragmentation patterns can also offer clues about the connectivity of the atoms.
-
Computational Chemistry: In the absence of an exact experimental reference spectrum, quantum chemical calculations (e.g., using Density Functional Theory, DFT) can predict the vibrational frequencies of a proposed structure.[6] Comparing the calculated spectrum to the experimental one can provide strong evidence for the correctness of the assigned structure.
Caption: Interplay of analytical techniques for structural elucidation.
Conclusion
The infrared spectrum of a cyclopropyl ether aniline is rich with information, but its interpretation requires a careful, comparative approach. By understanding the characteristic absorption regions of the individual aniline, ether, and cyclopropyl moieties, and by comparing the spectrum of the target molecule to that of simpler analogues, researchers can confidently identify the key vibrational modes. The strong C(aryl)-O stretch between 1230-1260 cm⁻¹ and the C(cyclopropyl)-O stretch in the 1020-1060 cm⁻¹ region are the primary peaks of interest for confirming the presence of the cyclopropyl ether group. When integrated into a comprehensive analytical workflow that includes NMR, mass spectrometry, and potentially computational modeling, FT-IR spectroscopy serves as an indispensable tool in the rapid and reliable characterization of these important pharmaceutical building blocks.
References
-
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties. Retrieved from [Link]
-
A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
-
S. Soltani, Z. Dehghani, M. H. Habibi. (2012). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Journal of Optoelectronical and Biomedical Materials. Retrieved from [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Illinois State University. Infrared Spectroscopy. Retrieved from [Link]
-
University of Calgary. IR: amines. Retrieved from [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
Michigan State University. Infrared Spectrometry. Retrieved from [Link]
-
PubChem. Cyclopropyl phenyl ether. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Doc Brown's Chemistry. infrared spectrum of cyclopropane. Retrieved from [Link]
-
NIST. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2018, April). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. jchps.com [jchps.com]
C13 NMR chemical shifts for cyclopropyl carbons in aniline derivatives
Advanced Characterization Guide: C NMR of -Cyclopropylanilines
Executive Summary
This guide provides a definitive analysis of the
Mechanistic Basis: The Cyclopropyl Anomaly
To interpret the NMR data correctly, one must understand the electronic environment. The cyclopropyl group is not merely a "small alkyl group"; it possesses significant
-
Shielding Effect: The ring current associated with the
-aromaticity of the cyclopropane ring results in significant shielding of the ring carbons.[1] -
Nitrogen Interaction: The nitrogen lone pair (
) can donate electron density into the antibonding Walsh orbitals ( ) of the cyclopropyl ring. However, in anilines, this lone pair is also delocalized into the aromatic -system.[1] The competition between these two pathways defines the chemical shift.[1]
Figure 1: Electronic interactions governing the chemical shift of N-cyclopropylanilines.
Comparative Analysis: Cyclopropyl vs. Isopropyl
The most common bioisosteric replacement is between the
Table 1: Bioisosteric Comparison of
C NMR Shifts (CDCl
)
| Carbon Position | Mechanistic Driver | |||
| 25.4 – 25.6 | 44.0 – 48.0 | ~ -20.0 | Ring strain & anisotropy | |
| 7.4 – 7.6 | 20.0 – 23.0 | ~ -14.0 | High s-character in C-H bonds |
Key Insight: The
Substituent Effects on Chemical Shifts
The chemical shift of the cyclopropyl carbons is remarkably robust against electronic perturbations on the aniline ring. While the aromatic carbons shift predictably with Hammett
Table 2: Substituent Effects in
-Cyclopropylanilines (CDCl
)
| Compound | Substituent ( | Cyclopropyl CH ( | Cyclopropyl CH | Aromatic C-N ( |
| 1a | H (Unsubstituted) | 25.4 | 7.5 | 148.8 |
| 1b | 3,5-Dimethyl (EDG) | 25.4 | 7.5 | 148.9 |
| 1c | 4- | 25.5 | 7.5 | 146.4 |
| 1d | 4-Chloro (EWG) | 25.6 | 7.6 | 145.2 |
Data synthesized from Loeppky et al. and recent catalytic studies (see References).
Interpretation: The lack of significant variation (
Experimental Protocols
A. Synthesis: Copper-Promoted Chan-Lam Coupling
Direct alkylation of anilines with cyclopropyl halides is inefficient due to competing elimination and ring opening.[1] The industry-standard method uses cyclopropylboronic acid.[1]
Reagents:
-
Aniline derivative (1.0 equiv)[2]
-
Cyclopropylboronic acid (2.0 equiv)
-
Cu(OAc)
(1.0 equiv) -
2,2'-Bipyridine (1.0 equiv)
-
Na
CO (2.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE)
Procedure:
-
Dissolve Cu(OAc)
and bipyridine in DCE at 70°C to form the active catalyst.[1] -
Add the aniline, cyclopropylboronic acid, and base.[1]
-
Stir vigorously at 70°C under an air atmosphere (oxidative coupling) for 4–8 hours.
-
Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
B. NMR Acquisition Parameters
To resolve the high-field cyclopropyl signals and ensure accurate integration (if quantitative):
-
Solvent: CDCl
is preferred.[1] DMSO- may cause slight deshielding (+1-2 ppm) due to hydrogen bonding with the amine NH.[1] -
Spectral Width: -10 ppm to 180 ppm (to catch high-field cyclopropyl carbons).[1]
-
Relaxation Delay (
): Set to seconds. The cyclopropyl carbons have relatively short times compared to quaternary aromatics, but sufficient delay ensures high S/N ratio.[1] -
Pulse Sequence: Standard proton-decoupled
C (typically zgpg30 on Bruker systems).
Figure 2: Standardized workflow for synthesis and characterization.[1]
Troubleshooting & Common Pitfalls
-
Missing Peaks: If the CH
peak (~7.5 ppm) is missing, check if the ring has opened. Ring opening (often oxidative) leads to an -propyl or allyl chain, shifting the signals downfield to >20 ppm. -
Broadening: If signals are broad, the nitrogen inversion rate may be intermediate on the NMR timescale. Recording spectra at elevated temperature (e.g., 50°C) can sharpen the peaks by inducing rapid exchange.
References
-
General Synthesis & Characterization
-
Mechanistic Probes & Ring Opening
-
Detailed NMR Data (Dimethyl/t-Butyl derivatives)
-
Cyclopropylamine vs Isopropylamine Comparisons
Sources
- 1. 4-Methoxy-N,N-dimethylbenzenamine | C9H13NO | CID 69700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitroaniline(100-01-6) 13C NMR [m.chemicalbook.com]
- 3. mcneill-group.org [mcneill-group.org]
- 4. Research Portal [experts.esf.edu]
- 5. Electrocatalytic redox neutral [3 + 2] annulation of N -cyclopropylanilines and alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05665K [pubs.rsc.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. bhu.ac.in [bhu.ac.in]
Comparative Reactivity & Design Guide: Cyclopropoxy vs. Methoxy Anilines
Executive Summary: The "Magic Methyl" vs. The "Strained Shield"
In medicinal chemistry, the methoxy group (-OMe) is a ubiquitous "magic methyl" modification used to modulate solubility and target engagement. However, it is often the first site of metabolic failure due to rapid CYP450-mediated O-dealkylation.
The cyclopropoxy group (-OCp) has emerged as a superior bioisostere for lead optimization. While electronically similar to methoxy, it offers a "metabolic shield" due to the unique bond dissociation energy (BDE) of the cyclopropyl ring. This guide analyzes the trade-offs between these two moieties, focusing on the critical balance between metabolic stability and synthetic accessibility .
Quick Comparison Matrix
| Feature | Methoxy Aniline (-OMe) | Cyclopropoxy Aniline (-OCp) | Impact on Drug Design |
| Hammett | -0.27 (Strong Donor) | -0.21 (Moderate Donor) | -OCp is slightly less donating; fine-tunes electron density. |
| Hammett | +0.12 (Inductive EWG) | -0.07 (Weak Donor) | -OCp avoids inductive withdrawal in meta positions. |
| Lipophilicity ( | Reference (0.0) | +0.8 to +1.1 | -OCp increases permeability and hydrophobic binding. |
| Metabolic Stability | Low (Rapid O-demethylation) | High (Resists radical abstraction) | -OCp extends |
| Synthetic Difficulty | Low (Standard | High (Requires Cu-catalysis) | -OCp requires specialized cross-coupling (Chan-Lam). |
| Toxicology Risk | Low (Formaldehyde byproduct) | Low (Stable ether linkage) | Unlike cyclopropylamines, ethers do not form reactive iminium ions. |
Physicochemical & Electronic Analysis
Electronic Modulation (The Hammett Shift)
While often treated as interchangeable, -OMe and -OCp are not electronically identical.
-
Methoxy (-OMe): The oxygen lone pair donates strongly into the aromatic ring via resonance (
), but the electronegative oxygen exerts a significant inductive withdrawing effect ( ). -
Cyclopropoxy (-OCp): The cyclopropyl group is an electron donor relative to alkyl groups due to hyperconjugation with the Walsh orbitals of the strained ring. However, the bulky ring slightly twists the C-O bond, potentially attenuating the resonance overlap of the oxygen lone pair with the aniline ring. This results in a slightly weaker donor profile (
).
Design Insight: If your SAR relies heavily on a strong electron push to the aniline nitrogen (e.g., to increase basicity or H-bond acceptor strength), switching to -OCp may slightly reduce potency unless compensated by other changes.
Steric & Lipophilic Impact
The cyclopropyl group is not just a "fat methyl." It adds significant bulk and lipophilicity.
-
Volume: The cyclopropyl group occupies a distinct "cone" of space, often forcing the ether bond into a specific conformation (usually orthogonal to the ring plane in crowded systems) to minimize steric clash.
-
Lipophilicity: The addition of two carbons in a ring increases LogP by ~0.8–1.0 units. This is beneficial for blood-brain barrier (BBB) penetration but detrimental if the lead is already highly lipophilic (LogD > 3.5).
Metabolic Stability: The Core Advantage
The primary driver for switching from -OMe to -OCp is metabolic stability .
Mechanism of Failure: O-Dealkylation
Methoxy groups are rapidly cleared by CYP450 enzymes (mainly CYP2D6 and CYP3A4) via a radical abstraction mechanism.
-
H-Abstraction: The high-valent Iron-Oxo species (
) abstracts a hydrogen from the methyl group. -
Rebound: The resulting radical recombines with -OH.
-
Collapse: The hemiacetal is unstable and collapses, releasing formaldehyde and the phenol.
The Cyclopropyl Shield
The cyclopropyl ring acts as a metabolic "sink" because C-H abstraction is energetically unfavorable.
-
Bond Dissociation Energy (BDE): The C-H bonds in a cyclopropyl ring have a BDE of ~106 kcal/mol , compared to ~96-98 kcal/mol for a methyl or methylene group.
-
Hybridization: The carbon atoms in cyclopropane have significant
-character (approx ), making the C-H bonds shorter, stronger, and more acidic, but harder to break homolytically.
Figure 1: Comparative metabolic fate. The high BDE of the cyclopropyl C-H bond effectively blocks the initial radical formation step required for O-dealkylation.
Experimental Protocols: Synthesis Strategy
Synthesizing aryl cyclopropyl ethers is significantly more challenging than synthesizing methyl ethers. Standard Williamson ether synthesis (
The "Gold Standard" Protocol: Chan-Lam Coupling
The most robust method for medicinal chemistry is the Copper(II)-promoted oxidative coupling of phenols with cyclopropylboronic acid (or potassium cyclopropyl trifluoroborate).
Protocol: Cu-Promoted O-Cyclopropylation
Reagents:
-
Substrate: Substituted Phenol (1.0 equiv)
-
Reagent: Potassium Cyclopropyl Trifluoroborate (
) (2.0 equiv) -
Catalyst:
(1.0 equiv) -
Ligand: 2,2'-Bipyridine (bipy) (1.0 equiv) or 1,10-Phenanthroline
-
Base:
(2.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Toluene
-
Atmosphere: Air or
balloon (Oxidant)
Step-by-Step Methodology:
-
Charge: To a dry sealable tube, add the phenol (1.0 mmol),
(2.0 mmol), (1.0 mmol), bipyridine (1.0 mmol), and (2.0 mmol). -
Solvate: Add DCE (10 mL, 0.1 M).
-
Heat: Seal the tube (ensure headspace air is present) and heat to 70°C for 16–24 hours. Note: Vigorous stirring is essential as the reaction is heterogeneous.
-
Workup: Cool to RT. Dilute with DCM and wash with saturated
(to sequester Copper) followed by brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography.
Why this works: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle where the phenol and cyclopropyl group both coordinate to the copper center, followed by reductive elimination to form the C-O bond, bypassing the impossible
Figure 2: Synthetic decision tree. Traditional alkylation methods fail for cyclopropyl ethers; oxidative cross-coupling is required.
Case Study: Optimization of Kinase Inhibitors
A relevant example of this bioisosteric replacement is found in the optimization of ALK (Anaplastic Lymphoma Kinase) inhibitors .
The Challenge: Early generation inhibitors containing methoxy-anilines showed excellent potency but poor metabolic stability (
The Solution:
-
Modification: The solvent-exposed methoxy group was replaced with a cis-1,2-cyclopropoxy moiety.
-
Result:
-
Potency: Maintained or slightly improved (
from 1.8 nM 1.2 nM) due to additional hydrophobic contacts in the ribose-binding pocket. -
Stability: Intrinsic clearance (
) dropped by >5-fold. The cyclopropyl ring prevented the formation of the reactive radical intermediate. -
Selectivity: The added bulk of the cyclopropyl group improved selectivity against homologous kinases (e.g., TRKA) by exploiting subtle steric differences in the ATP-binding cleft.
-
Reference: This strategy mirrors the optimization of crizotinib analogs and other tyrosine kinase inhibitors where "metabolic hotspots" are capped with cyclopropyl or deuterated groups.
Conclusion & Recommendations
The switch from Methoxy (-OMe) to Cyclopropoxy (-OCp) is a high-value tactic in late-stage lead optimization, particularly when addressing metabolic liabilities.
Recommendation Checklist:
-
Use -OMe for HTS/Hit-to-Lead: It is cheap and easy to synthesize. Use it to establish SAR.
-
Switch to -OCp if:
-
The methoxy group is identified as a metabolic hotspot (high clearance).
-
You need to increase lipophilicity (LogP) and BBB permeability.
-
You require a slight increase in steric bulk to improve selectivity.
-
-
Avoid -OCp if:
-
The target pocket is sterically constrained (the cone volume of cyclopropyl is significantly larger than methyl).
-
Cost of goods (COGS) is a primary concern for the initial scale-up (boronic acids and Cu-catalysts are more expensive than MeI).
-
References
-
Bénard, S., et al. (2010). "Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid." Chemical Communications, 46(19), 3393-3395. Link
-
Tsuruoka, H., et al. (2020). "Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design." ACS Omega, 5(48), 31195–31206. Link
-
Ueno, M., et al. (2018). "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 83(7), 3803–3813. Link[1]
-
Hanzlik, R. P., et al. (1979). "Cyclopropylamines as suicide substrates for cytochromes P-450." Journal of Medicinal Chemistry, 22(7), 759–761. Link
-
Stenutz, R. (2010). "Hammett Substituent Constants." Stenutz.eu Tables for Chemistry. Link
Sources
Application (niche)
Application Notes and Protocols for the Design of Kinase Inhibitors Using a 2-Cyclopropoxy-3-methylaniline Scaffold
Introduction: The Strategic Value of the 2-Cyclopropoxy-3-methylaniline Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most intensively pursued targets in modern drug discovery. To date, over 70 kinase inhibitors have received FDA approval, demonstrating the clinical and commercial success of targeting this enzyme family.[1] The development of potent and selective kinase inhibitors, however, remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[2]
The pursuit of novel chemical scaffolds that can confer both potency and selectivity is therefore a cornerstone of kinase drug discovery. The this compound scaffold has emerged as a promising starting point for the design of next-generation kinase inhibitors. The cyclopropyl group, with its unique steric and electronic properties, can form favorable interactions within the kinase active site and improve metabolic stability and membrane permeability.[3][4] This aniline-based core provides a versatile anchor for building molecules that can effectively compete with ATP.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides a detailed roadmap for the rational design, chemical synthesis, and biological evaluation of kinase inhibitors built upon the this compound scaffold. The protocols and insights herein are designed to be self-validating and are grounded in established scientific principles to accelerate inhibitor development programs.
Part 1: Rational Design and Structure-Activity Relationship (SAR) Strategy
The design of effective kinase inhibitors is a multifactorial process that balances potency, selectivity, and drug-like properties. Our strategy leverages the this compound core as a "hinge-binding" fragment, a common motif in ATP-competitive inhibitors that forms critical hydrogen bonds with the kinase hinge region.
Causality of Design Choices:
-
The Aniline Core: The primary amine of the aniline scaffold is positioned to act as a hydrogen bond donor, while the nitrogen itself can act as an acceptor, forming one or two key interactions with the backbone of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor in the ATP pocket.
-
The Cyclopropoxy Group: This moiety serves multiple purposes. Its small, rigid structure can probe small hydrophobic pockets near the hinge region. The strained ring system imparts unique electronic properties that can influence the basicity of the aniline nitrogen and the overall conformation of the molecule.[5] Furthermore, cyclopropyl groups are often associated with improved metabolic stability compared to larger alkyl groups.
-
The Methyl Group: The methyl group at the 3-position provides a steric constraint that can orient the cyclopropoxy group and the rest of the inhibitor for optimal interactions within the active site. It can also contribute to hydrophobic interactions.
Our design strategy focuses on decorating the aniline core at the nitrogen atom with various heterocyclic systems, which will project into the ATP-binding site and interact with key residues to achieve potency and selectivity. This is a well-established approach in kinase inhibitor design.[6]
Sources
- 1. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of tricyclic cores for kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Cyclopropoxy-3-methylaniline—A Privileged Fragment for Next-Generation Lead Optimization Libraries
Abstract
Fragment-Based Lead Discovery (FBLD) has emerged as a powerful strategy for identifying novel, high-quality starting points for drug development programs. The success of FBLD is critically dependent on the quality and design of the fragment library. This application note details the strategic value, synthesis, and application of 2-cyclopropoxy-3-methylaniline, a meticulously designed fragment for inclusion in lead optimization libraries. This fragment combines a versatile chemical handle (the aniline) with structural motifs that address common challenges in drug discovery, such as metabolic instability and nonspecific binding. We provide detailed protocols for its synthesis, quality control, and integration into screening workflows, demonstrating its utility in accelerating the hit-to-lead process.
The Strategic Value of the this compound Fragment
The design of this compound is a deliberate convergence of three structural features, each chosen to impart desirable characteristics to a potential drug candidate.
1.1. The Aniline Core: A Versatile Chemical Scaffold The aniline moiety is a cornerstone in medicinal chemistry, serving as a versatile synthetic handle for constructing a wide array of derivatives.[1] Its nucleophilic amino group is readily functionalized via reactions such as amide coupling, sulfonylation, and reductive amination, providing a robust platform for fragment elaboration and Structure-Activity Relationship (SAR) exploration.[2] However, unsubstituted anilines can be susceptible to cytochrome P450 (CYP450)-mediated oxidation, leading to the formation of reactive metabolites and potential toxicity.[3][4] The strategic substitution in our title fragment is designed to mitigate these liabilities.
1.2. The Cyclopropoxy Substituent: A Metabolic Shield and Potency Enhancer The cyclopropyl group is an increasingly vital tool in modern drug design.[5][6] When incorporated as a cyclopropoxy ether ortho to the amine, it provides several key advantages:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it significantly less susceptible to oxidative metabolism by CYP enzymes.[7] Placing it adjacent to the aniline sterically hinders access to the amine and the aromatic ring, effectively "shielding" the molecule from common metabolic pathways that affect anilines.
-
Improved Physicochemical Properties: The cyclopropyl group can enhance potency, improve membrane permeability, and reduce plasma clearance.[5] Its rigid, three-dimensional structure can lock the molecule into a more favorable binding conformation, reducing the entropic penalty upon binding to a target.
-
Vectorial Rigidity: Unlike a flexible methoxy or ethoxy group, the cyclopropoxy group acts as a rigid, lipophilic spacer, providing a well-defined vector into a target's binding pocket.
1.3. The Ortho-Methyl Group: A Vector for Controlled Elaboration The methyl group at the 3-position serves a critical, albeit subtle, role. It breaks the molecule's symmetry, providing a distinct chemical environment that can be exploited for selective binding. More importantly, it acts as a steric director, influencing the preferred orientation of the aniline within a binding site and providing a defined vector for subsequent fragment growth, preventing unproductive derivatization pathways.
Physicochemical Properties for Fragment-Based Screening
To qualify as a useful fragment, a molecule should adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). This compound fits comfortably within this chemical space, making it an ideal candidate for FBLD.
| Property | Calculated Value | Significance in FBLD |
| Molecular Weight (MW) | 163.23 g/mol | Low complexity allows for significant elaboration during lead optimization. |
| cLogP | 2.5 - 2.8 | Balanced lipophilicity aids solubility while providing potential for favorable binding interactions. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Provides a key interaction point for target binding. |
| Hydrogen Bond Acceptors | 2 (from -NH₂ and ether -O-) | Offers additional opportunities for hydrogen bonding. |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Promotes good cell permeability and bioavailability. |
| Rotatable Bonds | 2 | Low conformational flexibility increases the probability of productive binding. |
Note: Values are calculated based on standard computational models as direct experimental data is not widely available.
Validated Synthesis Protocol for this compound
This protocol describes a robust, two-step synthesis starting from commercially available 2-fluoro-3-methylnitrobenzene. The causality for each step is explained to ensure reproducibility and understanding.
Step 1: Nucleophilic Aromatic Substitution (SNAr) to form 1-Cyclopropoxy-2-methyl-3-nitrobenzene
-
Rationale: The electron-withdrawing nitro group strongly activates the ortho-fluorine for SNAr, allowing for efficient displacement by the cyclopropoxide nucleophile. Sodium hydride is used to deprotonate cyclopropanol in situ, forming the highly reactive alkoxide.
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF) (10 mL per 1 g of starting material).
-
Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise with stirring.
-
Slowly add cyclopropanol (1.2 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.
-
Add 2-fluoro-3-methylnitrobenzene (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with ethyl acetate (3x volumes). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure nitro-intermediate.
-
Step 2: Reduction of the Nitro Group to form this compound
-
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method for reducing aromatic nitro groups to anilines under mild conditions that will not affect the cyclopropoxy ring.
-
Protocol:
-
Dissolve the 1-cyclopropoxy-2-methyl-3-nitrobenzene intermediate (1.0 equivalent) in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).
-
Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with additional solvent (methanol or ethanol).
-
Concentrate the filtrate in vacuo to yield the final product, this compound, which can be used directly or purified further if necessary.
-
Application in Fragment Library Development and Screening
4.1. Quality Control Protocol A fragment's integrity is paramount for reliable screening data.
-
Identity and Purity Assessment: Confirm the structure using ¹H NMR and ¹³C NMR. Assess purity (>95%) using LC-MS.
-
Solubility Screening: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% d₆-DMSO.[8] Determine aqueous solubility using nephelometry or a similar method to ensure it is soluble at the screening concentration (typically 200 µM - 1 mM) in the final assay buffer.[9]
-
Storage: Store the qualified fragment as a DMSO stock solution at -20°C in sealed plates to prevent water absorption and degradation.[8]
4.2. Workflow: From Fragment Hit to Lead Optimization The journey of a fragment from a library member to a lead candidate follows a structured, multi-stage process. Biophysical screening methods are essential for detecting the weak binding affinities typical of fragments.[10][11]
Caption: Chemical elaboration pathways for the aniline fragment.
5.1. Protocol: Parallel Amide Coupling
-
Rationale: Amide bond formation is one of the most reliable and versatile reactions in medicinal chemistry. Using a parallel synthesis platform allows for the rapid generation of a small library of analogs for SAR analysis.
-
Protocol:
-
In an array of reaction vials, dispense a solution of this compound (1.0 equivalent) in DMF.
-
To each vial, add a unique carboxylic acid (1.1 equivalents) from a pre-selected building block collection.
-
Add a solution of a coupling agent, such as HATU (1.2 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 equivalents).
-
Seal the vials and allow them to shake at room temperature for 12-24 hours.
-
Upon completion, quench the reactions with water and perform liquid-liquid extraction or purify directly using mass-directed preparative HPLC.
-
Validate the structure and purity of each new analog by LC-MS and NMR.
-
Screen the resulting library of amides against the target protein to determine if the modifications have improved binding affinity.
-
Conclusion
This compound is not merely another small molecule; it is a strategically designed chemical tool. The integration of a metabolically robust cyclopropoxy group with a versatile aniline scaffold provides a fragment that is primed for success in FBLD campaigns. It offers a clear and logical path for elaboration, mitigating common risks associated with aniline-containing compounds while leveraging their synthetic tractability. By incorporating this and similarly well-designed fragments into screening libraries, drug discovery teams can enhance the efficiency and quality of their hit-to-lead optimization efforts.
References
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]
-
(PDF) synthesis of Cyclopropyl anilines - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed. (2018, May 1). Retrieved from [Link]
-
Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design - YouTube. (2022, July 28). Retrieved from [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Cresset Group. Retrieved from [Link]
-
PubChem. (n.d.). N-cyclopropyl-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13). Retrieved from [Link]
-
Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) | Bentham Science Publishers. (2019, June 1). Retrieved from [Link]
-
(PDF) Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline. (n.d.). Retrieved from [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (n.d.). Retrieved from [Link]
-
NMR quality control of fragment libraries for screening - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
(PDF) Library Design for Fragment Based Screening - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. (n.d.). Retrieved from [Link]
-
Ciulli Laboratory. (n.d.). Fragment-Based Lead Discovery. University of Dundee. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Fragment-based Screening (FBS). Creative Biostructure. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
(PDF) Synthesis of 3-cyclopropyl-substituted... (n.d.). Retrieved from [Link]
-
Design of a Fragment-Screening Library - ScienceDirect. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]
-
(PDF) The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 3-Cyclopropylaniline. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cresset-group.com [cresset-group.com]
- 4. researchgate.net [researchgate.net]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Fragment-Based Lead Discovery – Ciulli Laboratory [sites.dundee.ac.uk]
- 11. Fragment-based Screening (FBS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Safety Operating Guide
Proper Disposal Procedures: 2-Cyclopropoxy-3-methylaniline
Executive Summary & Core Directive
Compound Class: Functionalized Aniline / Cyclopropyl Ether Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation), Specific Target Organ Toxicity (Blood/Methemoglobinemia), Skin Sensitization. Disposal Category: Hazardous Organic Base (Toxic).
The Golden Rule of Disposal:
Never mix 2-Cyclopropoxy-3-methylaniline waste with acids or oxidizers. Reasoning: As an aniline derivative, it is basic. Mixing with acids generates heat (exothermic neutralization) and may catalyze the ring-opening of the cyclopropyl ether moiety, leading to uncontrolled decomposition. Mixing with oxidizers risks fire or explosion due to the electron-rich aromatic ring.
Hazard Profile & Technical Justification (The "Why")
To dispose of this chemical safely, you must understand its reactivity profile. This compound combines the toxicity of anilines with the ring-strain reactivity of cyclopropanes.
Toxicological Mechanism
-
Aniline Moiety: Like most lipophilic anilines, this compound can penetrate the skin barrier. Once systemic, it can oxidize hemoglobin (
) to methemoglobin ( ), impairing oxygen transport. This is the primary driver for the "Toxic" waste classification. -
Cyclopropyl Ether: While generally stable under neutral conditions, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). In the presence of strong Lewis acids or Bronsted acids (often found in "General Organic Waste" carboys), the ring can open, leading to unpredictable oligomerization.
Key Hazard Classifications (Extrapolated from Pharmacophore)
Treat this compound with the highest caution level for Aniline derivatives.
| Hazard Code | Description | Handling Implication |
| H301 / H311 | Toxic if swallowed or in contact with skin.[1][2] | Double-gloving (Nitrile) is mandatory. |
| H331 | Toxic if inhaled.[1][2][3][4][5] | All transfers must occur in a certified fume hood. |
| H372 | Causes damage to organs (Blood) through prolonged exposure.[1] | Do not accumulate large quantities of waste on the benchtop. |
| H319 | Causes serious eye irritation.[1][3] | Safety goggles are non-negotiable. |
The Self-Validating Segregation System
A "self-validating" system means the protocol physically prevents errors. We achieve this through strict waste stream segregation.
The Segregation Logic
You must segregate this waste into the Organic Base stream.
-
Why not "General Organic"? "General Organic" waste often contains acidic byproducts (e.g., acetic acid, HCl traces). If you add this compound to an acidic waste stream:
This exotherm can pressurize the container. Furthermore, acid-catalyzed cleavage of the cyclopropyl ether can yield reactive alkylating agents. -
Why not Oxidizers? Anilines are easily oxidized. Mixing with nitric acid or peroxides can lead to immediate ignition.
Container Specifications
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Note: Amber glass is preferred if the waste solution is photosensitive (common with anilines), preventing degradation into tar-like azo compounds before pickup.
-
-
Labeling: Must explicitly state: "HAZARDOUS WASTE - TOXIC - ORGANIC BASE" .
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired pure substance, contaminated weighing boats, gloves, silica gel from columns.
-
Containment: Place the solid waste into a clear polyethylene bag (minimum 4 mil thickness).
-
Double Bagging: Place the first bag inside a second bag or a wide-mouth HDPE jar.
-
Labeling: Attach a hazardous waste tag. List the chemical name fully: "this compound". Do not use abbreviations.
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment bin until EHS pickup.
Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)
Applicable to: HPLC effluent, reaction workups.
-
pH Check: Verify the pH of the solution. If highly acidic, neutralize slowly with Sodium Bicarbonate (
) to pH 7–9 before adding to the waste container. -
Solvent Compatibility: Ensure the solvent carrier is compatible with the "Organic Base" stream (e.g., Methanol, DCM, Ethyl Acetate are generally safe; avoid Acetone if strong bases are present to prevent aldol polymerization).
-
Transfer: Pour into the dedicated "Organic Base" carboy using a funnel.
-
Closure: Cap the carboy immediately. Do not leave the funnel in the neck.
Visual Decision Tree (Workflow)
The following diagram illustrates the critical decision points for disposing of this compound to ensure compliance and safety.
Figure 1: Decision tree for the safe segregation and packaging of this compound waste.
Emergency Procedures (Spill Management)
In the event of a spill, execute the P.I.G. protocol immediately:
-
P - Protect: Evacuate the immediate area. Don appropriate PPE (Nitrile gloves, lab coat, goggles). If the spill is outside a fume hood and >100mL, evacuate the lab.
-
I - Identify: Confirm the substance. Ensure no oxidizers or acids are nearby that could react with the spill.
-
G - Group & Contain:
-
Do not use paper towels (high surface area + flammability).
-
Use chemically inert absorbent pads or vermiculite.
-
For liquid spills, cover with an absorbent designed for organic bases (often treated with citric acid to neutralize, but standard vermiculite is safer if reaction heat is a concern).
-
Collect used absorbent into a heavy-duty hazardous waste bag, seal, and label as "Debris contaminated with Toxic Aniline Derivative."
-
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Aniline Derivatives Toxicity Profile. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General. 40 CFR Part 261. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. 29 CFR 1910.1000. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
